molecular formula C8H10N2O2 B2515761 N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 1248224-66-9

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Katalognummer: B2515761
CAS-Nummer: 1248224-66-9
Molekulargewicht: 166.18
InChI-Schlüssel: HLKBXWKMAGZUEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-8(11)9-5-7-4-6(2)12-10-7/h3-4H,1,5H2,2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKBXWKMAGZUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a molecule of significant interest in the field of medicinal chemistry, primarily due to the incorporation of two key pharmacophores: the 5-methyl-1,2-oxazole ring and the acrylamide moiety. The 1,2-oxazole (isoxazole) ring is a versatile heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties. The acrylamide group, on the other hand, is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein targets. This ability to act as a targeted covalent inhibitor has led to the development of several successful drugs.[1] The strategic combination of these two moieties in N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide suggests its potential as a novel therapeutic agent.

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, drawing upon established chemical principles and data from structurally related analogs.

Chemical Structure and Properties

The chemical structure of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide consists of a 5-methyl-1,2-oxazole ring linked at the 3-position through a methylene bridge to the nitrogen atom of a prop-2-enamide (acrylamide) group.

IUPAC Name: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

The following diagram illustrates the chemical structure of the molecule:

Caption: Chemical structure of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Source
Physical State White to off-white solidBased on similar N-substituted acrylamides and isoxazole derivatives.[2]
Melting Point 80 - 120 °CBroad range estimated due to the combination of the relatively low melting point of acrylamide (84.5 °C) and the influence of the substituted isoxazole ring.[3]
Boiling Point > 200 °C (decomposes)Acrylamide and its derivatives tend to polymerize or decompose at elevated temperatures.[2]
Solubility Soluble in water, ethanol, methanol, and other polar organic solvents.The amide and oxazole moieties are expected to confer good solubility in polar solvents.[2][4]
pKa (conjugate acid) ~1-2The 1,2-oxazole ring is a weak base.[5]
LogP ~0.5 - 1.5Estimated based on the contributions of the methyl, isoxazole, and acrylamide groups.

Synthesis Methodology

A plausible and efficient synthetic route to N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide involves a two-step process starting from commercially available precursors. The key steps are the synthesis of the amine intermediate, (5-methyl-1,2-oxazol-3-yl)methanamine, followed by its acylation with acryloyl chloride.

Step 1: Synthesis of (5-methyl-1,2-oxazol-3-yl)methanamine

This intermediate can be synthesized via the reduction of 5-methyl-1,2-oxazole-3-carbonitrile.

  • Reaction: 5-methyl-1,2-oxazole-3-carbonitrile is reduced to the corresponding primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or through catalytic hydrogenation.

Step 2: Acylation of (5-methyl-1,2-oxazol-3-yl)methanamine

The final product is obtained by the reaction of the synthesized amine with acryloyl chloride.

  • Reaction: (5-methyl-1,2-oxazol-3-yl)methanamine is reacted with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane at a low temperature to control the exothermicity of the reaction. The base is crucial to neutralize the hydrochloric acid byproduct.[1][6]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow 5-methyl-1,2-oxazole-3-carbonitrile 5-methyl-1,2-oxazole-3-carbonitrile Reduction\n(e.g., LiAlH4 or H2/Pd-C) Reduction (e.g., LiAlH4 or H2/Pd-C) 5-methyl-1,2-oxazole-3-carbonitrile->Reduction\n(e.g., LiAlH4 or H2/Pd-C) (5-methyl-1,2-oxazol-3-yl)methanamine (5-methyl-1,2-oxazol-3-yl)methanamine Reduction\n(e.g., LiAlH4 or H2/Pd-C)->(5-methyl-1,2-oxazol-3-yl)methanamine Acylation\n(Acryloyl chloride, Et3N) Acylation (Acryloyl chloride, Et3N) (5-methyl-1,2-oxazol-3-yl)methanamine->Acylation\n(Acryloyl chloride, Et3N) N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Acylation\n(Acryloyl chloride, Et3N)->N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Caption: Proposed synthetic workflow for N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 5-methyl-1,2-oxazole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH4) or Palladium on carbon (Pd/C)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of (5-methyl-1,2-oxazol-3-yl)methanamine

  • A solution of 5-methyl-1,2-oxazole-3-carbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous MgSO4.

  • The solvent is removed under reduced pressure to yield (5-methyl-1,2-oxazol-3-yl)methanamine, which can be used in the next step without further purification.

Step 2: Synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

  • To a stirred solution of (5-methyl-1,2-oxazol-3-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, a solution of acryloyl chloride (1.1 eq) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous MgSO4 and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

Potential Applications in Drug Development

The unique structural features of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide suggest its potential as a covalent inhibitor for various protein targets.

Mechanism of Action:

The electrophilic β-carbon of the acrylamide moiety can act as a Michael acceptor, reacting with nucleophilic residues (primarily cysteine) on target proteins to form a stable covalent bond.[7] This irreversible or slowly reversible binding can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.[1]

The 5-methyl-1,2-oxazole core can serve as a scaffold for directing the acrylamide "warhead" to the active site of a specific protein. The substituents on the oxazole ring can be modified to optimize binding affinity and selectivity.

Potential Therapeutic Areas:

Given the diverse biological activities associated with both isoxazole derivatives and acrylamide-based covalent inhibitors, N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide and its analogs could be explored for a variety of therapeutic applications, including:

  • Oncology: As covalent inhibitors of kinases or other enzymes implicated in cancer signaling pathways.[1]

  • Inflammatory Diseases: Targeting enzymes involved in inflammatory processes.

  • Infectious Diseases: As potential antibacterial or antifungal agents.

The following diagram illustrates the potential mechanism of covalent inhibition:

Covalent_Inhibition cluster_0 Protein Active Site Target_Protein Target Protein with Cysteine Residue (Cys-SH) Covalent_Adduct Covalent Adduct (Inactivated Protein) Target_Protein->Covalent_Adduct Covalent Bond Formation (Michael Addition) Inhibitor N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Inhibitor->Target_Protein Reversible Binding

Caption: Proposed mechanism of covalent inhibition by N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

Conclusion

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a promising molecular scaffold that combines the favorable properties of the 1,2-oxazole ring with the covalent inhibitory potential of the acrylamide moiety. While direct experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its structure, predicted properties, a robust synthetic strategy, and potential applications in drug discovery. The insights presented herein are intended to serve as a valuable resource for researchers and scientists interested in the exploration and development of novel covalent inhibitors for a range of therapeutic targets. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]

  • Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists. PubMed. [Link]

  • Draft Toxicological Profile for Acrylamide. Agency for Toxic Substances and Disease Registry. [Link]

  • US6369249B1 - Process for the preparation of N-substituted acrylamides.
  • Acrylamide moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity and Spectrum of Biological Activities of Acrylamide Derivatives. ResearchGate. [Link]

  • CN103420864A - N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method.
  • Acrylamide. U.S. Environmental Protection Agency. [Link]

  • Acrylamide. Wikipedia. [Link]

  • Oxazole. Wikipedia. [Link]

  • Simple methods for the synthesis of N-substituted acryl amides using Na2CO3/SiO2 or NaHSO4/SiO2. Taylor & Francis Online. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI. [Link]

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  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
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  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PubMed Central. [Link]

  • NEW CHEMISTRY OF OXAZOLES. LOCKSS. [Link]

  • Lec 6: Heterocyclic Chemistry ll Reactions of 1,2-Azoles (Pyrazoles & Isoxazoles). YouTube. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

  • 5-Methyl-1,2-oxazole-3-carbaldehyde. PubChem. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Royal Society of Chemistry. [Link]

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  • 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. PubChem. [Link]

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A Predictive Toxicological Profile of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive predictive toxicological assessment of the novel compound, N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide. In the absence of empirical data, this document outlines a structured, multi-tiered strategy for hazard identification, beginning with in silico computational predictions and progressing to a targeted in vitro testing cascade. The core of this analysis focuses on the compound's structural alerts, namely the α,β-unsaturated amide (acrylamide) moiety, a known Michael acceptor with potential for covalent interactions with biological macromolecules. The proposed workflow is designed to efficiently characterize the compound's potential for cytotoxicity, genotoxicity, and specific organ-level toxicities, providing a robust framework for early-stage risk assessment in drug development or chemical safety evaluation.

Introduction: The Imperative for Predictive Toxicology

The journey of a novel chemical entity from discovery to market is fraught with challenges, with safety-related attrition being a primary contributor to late-stage failures. Predictive toxicology, an approach that leverages computational and in vitro methodologies, has become indispensable for early hazard identification and risk mitigation.[1][2] This proactive strategy allows for the prioritization of candidates with the most favorable safety profiles, thereby conserving resources and reducing reliance on animal testing.[3][4]

This guide focuses on N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, a compound featuring a 5-methyl-1,2-oxazole heterocycle linked to a reactive prop-2-enamide (acrylamide) functional group. While oxazole rings are common scaffolds in medicinal chemistry, often associated with a range of therapeutic activities[5][6][7][8], the acrylamide moiety is a structural alert for potential toxicity. Acrylamide and its derivatives are known to be neurotoxic, genotoxic, and carcinogenic, primarily through their ability to act as Michael acceptors and form covalent adducts with cellular nucleophiles like proteins and DNA.[9][10][11]

This document serves as a technical roadmap for researchers, outlining a systematic approach to characterize the toxicological profile of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

Tiered Strategy for Toxicity Profiling

A tiered approach, progressing from computational predictions to targeted in vitro assays, provides a logical and resource-efficient framework for toxicity assessment.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro General Toxicity cluster_2 Tier 3: Mechanistic & Organ-Specific Toxicity In_Silico Computational Modeling (QSAR, Docking, ADME) PhysChem Physicochemical Properties In_Silico->PhysChem ADME ADME Prediction In_Silico->ADME Tox_Prediction Toxicity Endpoint Prediction In_Silico->Tox_Prediction In_Vitro_General Basal Cytotoxicity (e.g., MTT Assay) In_Silico->In_Vitro_General Guide Assay Selection Genotoxicity Genotoxicity Screening (Ames, Micronucleus) In_Vitro_General->Genotoxicity Organ_Toxicity Hepatotoxicity, Cardiotoxicity, Neurotoxicity Assays In_Vitro_General->Organ_Toxicity Inform Further Testing Mechanistic Mechanistic Assays (e.g., GSH Depletion) Organ_Toxicity->Mechanistic Risk_Assessment Integrated Risk Assessment Mechanistic->Risk_Assessment

Caption: Tiered approach to predictive toxicology.

In Silico Toxicity Profile

Computational tools offer a rapid, cost-effective first pass at identifying potential liabilities.[12] These methods use a compound's structure to predict its properties and toxicological endpoints based on models trained on large datasets of known chemicals.[2][3]

Physicochemical and ADME Properties

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial, as they determine its exposure and potential for target organ toxicity.

Table 1: Predicted Physicochemical and ADME Properties

Parameter Predicted Value Implication for Toxicity Profile Recommended Tool(s)
Molecular Weight ~166.17 g/mol High membrane permeability SwissADME, ChemDraw
logP (Lipophilicity) 1.0 - 1.5 Good oral absorption, potential for CNS penetration SwissADME, XLOGP3
Water Solubility Moderately Soluble Sufficient for in vitro testing, may require formulation SwissADME, ALOGPS
pKa (acidic/basic) Amide N-H (neutral) No significant ionization at physiological pH MarvinSketch, ACD/Labs
CYP450 Inhibition Potential inhibitor of CYP2E1 Risk of drug-drug interactions, altered metabolism SwissADME, ProTox-II

| hERG Inhibition | Low probability | Low risk of cardiotoxicity | ProTox-II, Pred-hERG |

Toxicological Endpoint Prediction

Quantitative Structure-Activity Relationship (QSAR) models are used to predict specific toxicological endpoints.

Table 2: Predicted Toxicological Endpoints

Endpoint Prediction Rationale & Implication Recommended Tool(s)
Mutagenicity (Ames) Positive Acrylamide is a known mutagen. High alert. Toxtree, ProTox-II
Carcinogenicity Probable Often correlated with mutagenicity.[11] ProTox-II, Lhasa Carcinogenicity Database
Hepatotoxicity Probable Liver is a primary site of metabolism and detoxification. ProTox-II, ADMETlab
Neurotoxicity Probable Acrylamide is a known neurotoxin.[11][13] PASS, ProTox-II

| Skin Sensitization | Probable | Michael acceptors can act as haptens. | Toxtree, OECD QSAR Toolbox |

The in silico analysis strongly suggests that N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is likely to be mutagenic and may pose risks for organ-specific toxicities, particularly neurotoxicity and hepatotoxicity. These predictions guide the subsequent in vitro testing strategy.

In Vitro Toxicity Assessment

In vitro assays provide empirical data to confirm or refute the in silico predictions using cellular models. The following is a proposed testing cascade, adhering to OECD guidelines where applicable.[14][15][16]

Tier 1: Basal Cytotoxicity

The initial step is to determine the concentration range at which the compound elicits general cytotoxicity.

Protocol: MTT Assay for Basal Cytotoxicity

  • Cell Culture: Seed HepG2 cells (human hepatoma) and SH-SY5Y cells (human neuroblastoma) in 96-well plates at a density of 1 x 10^4 cells/well and allow to attach for 24 hours.

  • Compound Treatment: Prepare a serial dilution of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Genotoxicity Assessment

Based on the strong in silico alert for mutagenicity, genotoxicity testing is of high priority.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

G Start Start Prepare_Bacteria Prepare Salmonella strains (e.g., TA98, TA100) Start->Prepare_Bacteria Add_Compound Add test compound at various concentrations Prepare_Bacteria->Add_Compound Add_S9 Add S9 liver fraction (for metabolic activation) Add_Compound->Add_S9 Incubate Incubate at 37°C for 48-72h Add_S9->Incubate Count_Revertants Count revertant colonies Incubate->Count_Revertants Analyze Analyze data vs. controls Count_Revertants->Analyze End Mutagenic Potential Analyze->End

Caption: Workflow for the Ames Test.

  • Strains: Utilize histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).

  • Exposure: In a test tube, combine the bacterial culture, the test compound at several concentrations (non-toxic range determined by cytotoxicity assay), and either S9 mix or buffer.

  • Plating: Add molten top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the negative control.

Tier 3: Mechanistic and Organ-Specific Toxicity

Given the structural alerts and in silico predictions, investigating specific mechanisms and organ toxicities is warranted.

Protocol: Glutathione (GSH) Depletion Assay

The acrylamide moiety is expected to react with nucleophiles like GSH. A depletion of cellular GSH is a key indicator of reactive chemical formation.

  • Cell Culture: Plate HepG2 cells in a 96-well plate.

  • Treatment: Expose cells to the test compound at non-cytotoxic concentrations for a defined period (e.g., 4, 8, 24 hours).

  • Lysis: Lyse the cells to release intracellular contents.

  • GSH Detection: Use a commercial GSH detection kit (e.g., based on Ellman's reagent, DTNB) to quantify the amount of GSH in the cell lysate.

  • Analysis: Compare GSH levels in treated cells to vehicle-treated controls. A significant decrease indicates covalent binding and oxidative stress.

Protocol: hERG Inhibition Assay (Patch Clamp)

While the in silico prediction was low, cardiotoxicity is a critical endpoint. An automated patch-clamp assay can provide definitive data on hERG channel inhibition.

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings using an automated platform.

  • Compound Application: Apply the test compound at a range of concentrations and measure the effect on the hERG current.

  • Data Analysis: Determine the IC50 for hERG channel block. An IC50 < 10 µM is often considered a potential concern.

Integrated Toxicity Assessment and Conclusion

The predictive toxicological profile of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is dominated by the presence of the acrylamide functional group.

  • In Silico Findings: The computational analysis raises significant flags for mutagenicity, carcinogenicity, and potential organ toxicities, particularly neurotoxicity and hepatotoxicity. These are driven by the high reactivity of the Michael acceptor.

  • In Vitro Strategy: The proposed in vitro cascade is designed to systematically investigate these predictions. The Ames test is critical for confirming the mutagenic potential. Mechanistic assays, such as the GSH depletion assay, will provide direct evidence of the compound's reactivity. Organ-specific cytotoxicity assays using relevant cell lines (HepG2, SH-SY5Y) will help to quantify the concentration thresholds for these effects.

Overall Risk Characterization: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide should be handled with caution as a potentially mutagenic and toxic compound. The presence of the acrylamide moiety is a significant liability. If this compound is being considered as a drug candidate, medicinal chemistry efforts should be directed towards modifying or replacing this group to mitigate the toxicity risks while preserving the desired pharmacological activity. For any application, a thorough understanding of the dose-response relationship for its toxic effects is paramount. This guide provides the foundational framework for acquiring that critical data.

References

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  • ENVIRONET. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
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  • PozeSCAF. (n.d.). In Silico Toxicity Prediction.
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  • OECD. (n.d.). In vitro assays for developmental neurotoxicity.
  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. European Commission.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Draft Toxicological Profile for Acrylamide.
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  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates.
  • Ling, E., et al. (n.d.). Acrylamide Toxicity and Its Biodegradation. ResearchGate.
  • Zielinska, M., et al. (2022, February 12). Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System. MDPI.
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  • Chemenu. (n.d.). cas 1049423-17-7|| where to buy N-(5-methyl-1,2-oxazol-3-yl).
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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  • PubChem. (n.d.). 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. National Center for Biotechnology Information.
  • Joshi, S., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences.
  • TUNAP. (2020, August 3). Safety Data Sheet.
  • BIOZOL. (n.d.). Biochemicals.
  • Asian Journal of Science and Technology. (2026, February 15). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective.
  • precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID.
  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
  • He, J.-L., & Cheng, W.-H. (2015, March 29). Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl).
  • ChemicalBook. (n.d.). N-(5-methyl-1,2-oxazol-3-yl)-4-oxophthalazine-1-carboxamide.
  • Stenutz. (n.d.). N-(methoxymethyl)-2-methylprop-2-enamide.
  • ECHA CHEM. (n.d.). N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide.

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N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Precision Mass Characterization in Covalent Fragment-Based Drug Discovery

Executive Summary

In the rapidly evolving landscape of covalent fragment-based drug discovery (FBDD), the precise mass characterization of electrophilic building blocks is the foundational metric for hit identification. N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (also known as N-((5-methylisoxazol-3-yl)methyl)acrylamide) represents a prototypical covalent fragment. It combines a 5-methylisoxazole recognition motif with an acrylamide warhead designed to target nucleophilic cysteines.

For researchers utilizing High-Resolution Mass Spectrometry (HRMS) to screen intact proteins, distinguishing between the average molecular weight and the monoisotopic exact mass of this fragment is not merely an academic exercise—it is the critical parameter that dictates the success of spectral deconvolution and hit validation[1]. This whitepaper deconstructs the physicochemical properties of this molecule, explains the mechanistic rationale behind its application, and establishes a self-validating protocol for intact protein MS screening.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

In covalent drug discovery, small molecules are often synthesized and stored based on their bulk properties, but they are detected at the single-molecule level.

  • Average Molecular Weight (166.18 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of each element. This value is strictly used for bulk formulation, calculating molarity for assay plates, and determining stoichiometry during chemical synthesis.

  • Monoisotopic Exact Mass (166.0742 Da): Calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). Because HRMS instruments (such as Q-TOFs and Orbitraps) resolve individual isotopic peaks, the exact mass is the only value used to calculate the expected mass shift of a covalent adduct on a target protein[2].

Table 1: Mass Specifications for N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
PropertyValueApplication Context
Molecular Formula C8​H10​N2​O2​ Structural verification
Monoisotopic Exact Mass 166.0742 DaHRMS Adduct Mass Shift ( Δ Mass)[3]
Average Molecular Weight 166.18 g/mol Buffer preparation & serial dilutions
Expected [M+H]+ 167.0815 m/zLC-MS/MS purity QC (Positive Ion Mode)
Expected [M+Na]+ 189.0634 m/zLC-MS/MS purity QC (Positive Ion Mode)

Structural Deconstruction & Mechanistic Rationale

The architecture of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is bipartite, designed specifically for "electrophile-first" screening approaches[4]:

  • The Recognition Element (5-methylisoxazole): This heteroaromatic ring acts as a versatile pharmacophore. The nitrogen and oxygen atoms serve as hydrogen bond acceptors, while the methyl group provides a localized hydrophobic vector. It drives the initial, reversible non-covalent affinity ( Ki​ ) that brings the warhead into proximity with the target residue.

  • The Covalent Warhead (Acrylamide): A classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the adjacent alkene, rendering the β -carbon highly susceptible to nucleophilic attack by the thiolate anion of a reactive cysteine residue.

Because the Michael addition is an addition reaction, no leaving group is expelled. Therefore, the mass shift observed on the target protein is exactly equal to the monoisotopic mass of the fragment (+166.0742 Da).

G A N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (Electrophile) C Pre-covalent Complex (Non-covalent affinity) A->C B Target Protein (Nucleophilic Cysteine -SH) B->C D Transition State (Michael Addition) C->D Nucleophilic attack E Covalent Adduct (Irreversible thioether bond) D->E +166.0742 Da Mass Shift

Mechanism of covalent modification via Michael addition.

Analytical Methodologies: Intact Protein MS Screening Protocol

To validate the binding of this fragment to a target protein (e.g., KRAS G12C or BTK), intact protein mass spectrometry under denaturing conditions is the gold standard[2]. The following protocol is designed as a self-validating system, ensuring that false positives driven by non-covalent aggregation are eliminated.

Step-by-Step Workflow

Step 1: Reagent Preparation & Buffer Selection

  • Action: Prepare the target protein at 2–5 µM in 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Causality: HEPES is chosen over Tris to avoid primary amines that could theoretically compete with the protein. Crucially, Dithiothreitol (DTT) must be excluded. DTT contains highly nucleophilic thiols that will scavenge the acrylamide warhead, resulting in a false negative. If a reducing agent is mandatory to prevent protein dimerization, use TCEP (Tris(2-carboxyethyl)phosphine), which lacks reactive thiols.

Step 2: Incubation

  • Action: Add the fragment to a final concentration of 50 µM (a 10x to 25x molar excess). Include a DMSO-only control (Apo-protein) and a known covalent inhibitor control (e.g., Ibrutinib for BTK). Incubate at 25°C for 2 to 24 hours.

Step 3: Denaturing Liquid Chromatography (LC)

  • Action: Inject the sample onto a C4 or C8 reversed-phase column. Use a rapid gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The combination of acidic pH and high organic solvent denatures the protein. This strips away any fragments that are merely bound via non-covalent interactions ( KD​ ), ensuring that only irreversible, covalently bound adducts ( kinact​/KI​ ) survive to enter the mass spectrometer[2].

Step 4: ESI-HRMS Acquisition & Deconvolution

  • Action: Acquire data in positive ion mode (typically m/z 500–3000). Use deconvolution algorithms (e.g., MaxEnt1 or ProSight Native[1]) to convert the multiply charged envelope into a zero-charge intact mass.

  • Validation: The assay is self-validating if the Apo-protein mass matches the theoretical sequence mass, and the positive control yields its expected mass shift.

G Step1 1. Incubation Protein + Fragment (No DTT) Step2 2. Denaturing LC (Desalting & Unfolding) Step1->Step2 Step3 3. ESI-HRMS (Multiply charged envelope) Step2->Step3 Step4 4. Spectral Deconvolution (MaxEnt1 / ProSight) Step3->Step4 Step5 5. Hit Confirmation (ΔMass = 166.0742 Da) Step4->Step5

High-throughput intact protein LC-MS workflow for covalent screening.

Data Interpretation & Adduct Mass Shift

In a successful labeling event, the deconvoluted mass spectrum will display a new peak corresponding to the protein-ligand complex. The exact mass shift is the definitive proof of target engagement.

Table 2: Hit Confirmation Matrix
Species DetectedTheoretical Zero-Charge MassInterpretation
Apo-Protein Mprotein​ Unmodified target (baseline)
Singly Labeled Adduct Mprotein​+166.0742 Da Confirmed specific covalent binding
Doubly Labeled Adduct Mprotein​+332.1484 Da Non-specific binding or secondary reactive cysteine
Oxidized Protein (False Hit) Mprotein​+15.9949 Da Methionine/Cysteine oxidation (Artifact)

Note: A mass tolerance of ± 2 to 5 ppm is generally acceptable depending on the calibration state of the HRMS instrument.

By rigidly adhering to the monoisotopic exact mass of 166.0742 Da rather than the average molecular weight, researchers can program automated high-throughput screening software to flag hits with high confidence, accelerating the hit-to-lead optimization phase in covalent FBDD[5].

References

  • National Center for Biotechnology Information. "1,4-Cyclohexane diisocyanate | C8H10N2O2 (Isomeric Exact Mass Standard)." PubChem Database.[Link]

  • Liu, Y., et al. "High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors." ACS Omega, 2022.[Link]

  • Shishodia, S., et al. "Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification." Analytical Chemistry, 2023.[Link]

  • Keeley, A., et al. "Fragment-based drug discovery: A graphical review." Current Opinion in Structural Biology, 2024.[Link]

  • Domainex. "Search for Transglutaminase 2 (TG2) covalent inhibitors using Domainex's covalent fragment library, and a LC-MS platform." Domainex Application Notes, 2023.[Link]

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Targeted Covalent Inhibition via N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Derivatives: Mechanism of Action and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the evolving landscape of targeted covalent inhibitors (TCIs), the precision of the electrophilic warhead and its associated recognition motif dictates both efficacy and safety. The pharmacophore N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide represents a highly optimized scaffold for targeting non-catalytic cysteine residues in kinases and other clinically relevant proteins. This technical whitepaper dissects the molecular mechanism of action, structural biology, and the rigorous, self-validating experimental workflows required to evaluate these derivatives in preclinical drug development.

Molecular Mechanism of Action (MoA)

The efficacy of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide derivatives relies on the synergistic function of two distinct structural modules: the recognition element and the reactive warhead.

The Electrophilic Warhead: Prop-2-enamide (Acrylamide)

The prop-2-enamide moiety functions as a classic Michael acceptor. Its α,β -unsaturated carbonyl system is electronically tuned to remain relatively inert toward abundant biological nucleophiles (such as free glutathione) in aqueous solution, thereby minimizing off-target toxicity. However, when the molecule is pre-organized within the binding pocket of a target protein, the "proximity effect" dramatically lowers the activation energy required for nucleophilic attack. A precisely positioned thiolate anion (from a target cysteine) attacks the β -carbon of the acrylamide, resulting in the irreversible formation of a stable thioether bond [1].

The Recognition Element: 5-methyl-1,2-oxazol-3-yl

The 5-methylisoxazole ring serves as a critical bioisostere for aromatic rings or amides. It engages in directional hydrogen bonding with the kinase hinge region (typically via the isoxazole nitrogen or oxygen). Simultaneously, the 5-methyl group provides a hydrophobic anchor that slots into lipophilic sub-pockets (such as the gatekeeper pocket in kinases), driving the initial reversible binding affinity ( KI​ ). The methylene linker provides the optimal dihedral flexibility to orient the acrylamide warhead directly toward the target cysteine.

The Two-Step Covalent Kinetic Model

Covalent inhibition by these derivatives does not follow standard Michaelis-Menten competitive kinetics. Instead, it operates via a two-step mechanism:

  • Reversible Association: The inhibitor ( I ) binds the enzyme ( E ) to form a non-covalent complex ( E⋅I ), governed by the equilibrium dissociation constant ( KI​ ).

  • Irreversible Inactivation: The pre-positioned acrylamide undergoes Michael addition, governed by the first-order inactivation rate constant ( kinact​ ).

The overall kinetic efficiency of the inhibitor is defined by the ratio kinact​/KI​ .

G Target Target Protein (Free Cysteine) Reversible Reversible Complex (E·I) Target->Reversible k_on Inhibitor N-[(5-methyl-1,2-oxazol-3-yl)methyl] prop-2-enamide Inhibitor->Reversible k_on Reversible->Target k_off Covalent Covalent Adduct (E-I) Reversible->Covalent k_inact (Michael Addition)

Figure 1: Two-step kinetic mechanism of covalent inhibition by acrylamide derivatives.

Structural Biology and Target Engagement

Acrylamide derivatives bearing the 5-methylisoxazole motif have been successfully deployed against a multitude of oncology targets. Fragment-based drug discovery (FBDD) campaigns utilizing high-throughput protein crystallography have identified isoxazole-acrylamide fragments as potent covalent modifiers of the ATP-binding pocket in ERK2 (specifically targeting Cys166) [2].

Furthermore, functionalized derivatives of this scaffold have been engineered to target the hinge Cys552 of FGFR4 and Cys797 of EGFR, demonstrating profound tumor growth inhibition in xenograft models [1]. Cyano-substituted variations of these acrylamides have also shown robust apoptotic induction and S-phase cell cycle arrest in colon cancer cell lines [3].

Table 1: Representative Kinetic and Binding Parameters
Target ProteinTargeted ResidueInhibitor Class / DerivativeReported Activity / BindingReference
ERK2 Cys166Isoxazole-acrylamide fragment IC50​=7.8μM (Fragment level)[2]
FGFR4 Cys552Imidazopyrimidine-acrylamideCovalent Adduct Formation[1]
EGFR Cys797Benzimidazole-acrylamide IC50​<100nM [1]
Colon Cancer Cells DNA/MultipleCyanoacrylamide-isoxazoleApoptotic Induction / S-Phase Arrest[3]

Experimental Protocols for Covalent Validation

As a Senior Application Scientist, I emphasize that claiming covalent inhibition requires a self-validating experimental system . The following protocols are designed not merely to observe an inhibitory effect, but to prove structural causality and definitively rule out false positives (such as pan-assay interference compounds or non-specific aggregators).

Protocol 3.1: Intact Protein Mass Spectrometry (MS) for Adduct Verification

Purpose: To definitively prove the 1:1 stoichiometric formation of a covalent bond at the intended site. Causality & Design: We utilize intact MS rather than bottom-up proteomics in the first pass to ensure the compound does not cause multi-site, non-specific labeling, which would indicate a highly reactive, toxic profile.

  • Incubation: Incubate 5 µM of the recombinant target kinase with 50 µM of the N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide derivative in HEPES buffer (pH 7.4) for 60 minutes at 25°C. Causality: pH 7.4 is strictly maintained to ensure the target cysteine is partially in its reactive thiolate form without denaturing the protein.

  • Quenching: Add 1% formic acid to lower the pH to ~2.0. Causality: This immediately protonates the thiolate, halting any further Michael addition, and denatures the protein to release any non-covalently bound inhibitor.

  • Desalting: Pass the sample through a C4 ZipTip to remove buffer salts that cause ion suppression.

  • Analysis: Analyze via ESI-TOF MS. Deconvolute the raw m/z spectra using maximum entropy algorithms to determine the intact mass.

  • The Self-Validating Step: Run a parallel control using a Cys-to-Ser mutant of the target protein. If the mass shift (+ mass of the inhibitor) is present in the wild-type but absent in the mutant, specific covalent engagement is unequivocally proven.

Protocol 3.2: Biochemical Washout Assay for Irreversibility

Purpose: To differentiate between a high-affinity reversible inhibitor (which can have a very slow koff​ ) and a true irreversible covalent inhibitor.

  • Pre-incubation: Incubate the target enzyme with the inhibitor at a concentration of 10×IC50​ for 1 hour to ensure >95% target occupancy.

  • Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing the enzyme's substrate (e.g., ATP and a peptide substrate). Causality: A 100-fold dilution drops the free inhibitor concentration well below its KI​ . A reversible inhibitor will rapidly dissociate to re-establish equilibrium, restoring enzyme activity.

  • Monitoring: Measure enzyme activity continuously over 2 to 4 hours.

  • Validation: Compare the recovery rate to a known reversible control and a vehicle (DMSO) control. A flat activity line (zero recovery) confirms irreversible covalent binding.

Workflow Step1 1. Incubation Target + Inhibitor (pH 7.4) Step2 2. Intact MS Verify +Mass Shift (WT vs Cys-Mutant) Step1->Step2 Structural Validation Step3 3. Kinetic Profiling Calculate k_inact / K_I Step1->Step3 Kinetic Validation Step4 4. Washout Assay 100x Dilution for Irreversibility Step3->Step4 Reversibility Check

Figure 2: Self-validating experimental workflow for targeted covalent inhibitors.

Structure-Activity Relationship (SAR) Insights

When optimizing N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide derivatives for novel targets, three vectors are critical:

  • Acrylamide Substitutions: Adding electron-withdrawing substituents (e.g., a cyano group) to the α -carbon of the acrylamide drastically increases electrophilicity. While α -cyanoacrylamides are highly reactive and achieve rapid target engagement, they risk higher off-target profiles and must be carefully balanced with the KI​ of the recognition motif [3].

  • Linker Length: The methylene group between the isoxazole and the acrylamide nitrogen dictates a specific dihedral angle. Extending this to an ethylene linker often results in a steric clash within the rigid ATP-binding pockets of kinases like EGFR, destroying binding affinity.

  • Isoxazole Modifications: The 5-methyl group is optimal for fitting into the hydrophobic gatekeeper pocket of certain kinases. Replacing it with bulkier groups (e.g., tert-butyl) can lead to a severe KI​ penalty due to steric hindrance, preventing the pre-organization necessary for the Michael addition to occur [1].

Conclusion

The N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide scaffold is a masterclass in covalent drug design. It perfectly balances the latent reactivity of the acrylamide warhead with the precise spatial recognition afforded by the 5-methylisoxazole moiety. By employing rigorous, self-validating kinetic and mass spectrometry workflows, drug development professionals can confidently advance these derivatives from hit-to-lead, ensuring high target selectivity, minimal off-target toxicity, and robust in vivo efficacy.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases MDPI Pharmaceuticals URL:[Link]

  • Non-specific covalent inhibitor(17) of ERK2 (PDB ID: 8AOG) RCSB Protein Data Bank URL: [Link]

  • Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S-Phase Cell Cycle Arrest in Colon Cancer Cells ACS Omega URL:[Link]

Crystallographic Data and Structural Biology of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has revolutionized the treatment of malignancies driven by hyperactive kinases. At the core of this paradigm is the development of finely tuned electrophilic warheads. This technical guide provides an in-depth analysis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide —a highly specific isoxazolyl-acrylamide pharmacophore. By combining the hydrogen-bonding capacity of the 5-methylisoxazole ring with the Michael acceptor properties of the acrylamide moiety, this scaffold serves as a foundational building block for irreversible kinase inhibition.

This whitepaper details the structural biology, covalent modification mechanics, and self-validating crystallographic protocols required to characterize this molecule and its analogs in complex with target proteins.

Structural Biology of the Isoxazolyl-Acrylamide Pharmacophore

The architectural brilliance of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide lies in its dual-functionality:

  • The 5-Methyl-1,2-oxazol-3-yl (5-Methylisoxazole) Headgroup: This heteroaromatic ring acts as a versatile bioisostere. The nitrogen and oxygen atoms serve as directional hydrogen bond acceptors, often anchoring the molecule to the highly conserved kinase hinge region. Simultaneously, the 5-methyl group provides hydrophobic packing, displacing high-energy water molecules from the binding pocket.

  • The Prop-2-enamide (Acrylamide) Warhead: The α,β-unsaturated carbonyl is a tuned Michael acceptor. It is sufficiently stable to circulate systemically but highly reactive when positioned in close proximity to a nucleophilic thiolate (e.g., Cys797 in EGFR or Cys552 in FGFR4) (1)[1].

  • The Methylene Spacer: The inclusion of the –CH₂– linker between the isoxazole and the acrylamide nitrogen provides critical rotational degrees of freedom. This flexibility allows the warhead to adopt the optimal Bürgi-Dunitz trajectory required for nucleophilic attack by sterically hindered cysteines.

Covalent Modification Mechanism

The irreversible binding of the acrylamide warhead proceeds via a nucleophilic Michael addition. The microenvironment of the kinase active site plays a causal role in this reaction by lowering the pKa of the target cysteine, generating a highly reactive thiolate anion at physiological pH.

Upon initial non-covalent association (driven by the isoxazole ring), the thiolate attacks the β-carbon of the acrylamide. The resulting enolate transition state is rapidly protonated, collapsing into a stable, irreversible thioether linkage. This converts the sp²-hybridized prop-2-enamide into an sp³-hybridized propanamide derivative, permanently inactivating the enzyme (2)[2].

Mechanism A Kinase Cysteine Thiolate (Nucleophile) C Pre-covalent Encounter Complex (H-bond stabilized) A->C B Acrylamide Warhead (Michael Acceptor) B->C D Transition State (Enolate intermediate) C->D Nucleophilic Attack E Covalent Adduct (Propanamide derivative) D->E Protonation

Covalent modification mechanism of acrylamide warheads via Michael addition.

Crystallographic Data & Binding Mode

X-ray crystallography is the gold standard for validating the covalent engagement of isoxazolyl-acrylamides. When analyzing the electron density maps of these complexes (such as the non-specific covalent inhibitor of ERK2, PDB: 8AOG, or related cGAS complexes, PDB: 7FTU) (3)[3], a continuous Fo​−Fc​ omit map density is observed between the sulfur atom of the cysteine and the β-carbon of the ligand.

The table below summarizes the quantitative crystallographic parameters typical for this class of covalent complexes, demonstrating high-resolution diffraction capabilities that allow for precise atomic modeling.

Table 1: Representative Crystallographic Data for Isoxazolyl-Acrylamide Complexes
ParameterERK2 Covalent Complex (PDB: 8AOG)cGAS Complex (PDB: 7FTU)
Ligand Motif N-(5-methyl-1,2-oxazol-3-yl)propanamide3-(5-methyl-1,2-oxazol-4-yl)prop-2-enamide
Method X-Ray DiffractionX-Ray Diffraction
Resolution (Å) 1.601.65
R-Value Work 0.1730.206
R-Value Free 0.2200.247
Total Structure Weight 43.23 kDa43.57 kDa
Modeled Residue Count 337355

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each major step includes a built-in quality control checkpoint to prevent the propagation of errors.

Synthesis of the Covalent Warhead

The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide requires the direct amidation of an acryloyl donor with (5-methyl-1,2-oxazol-3-yl)methanamine.

  • Activation: Dissolve the amine precursor in dry, N₂-purged toluene. Add trimethylaluminum (2.0 M in toluene) dropwise.

    • Causality: Trimethylaluminum activates the amine, allowing for direct conversion of esters to amides. This bypasses the need for harsh acid chloride intermediates that can degrade the sensitive isoxazole ring (4)[4].

  • Coupling: Introduce the acryloyl ester and heat the reaction mixture to 110 °C for 3 hours in a sand bath.

  • Purification: Concentrate the mixture in vacuo and purify via Medium Pressure Liquid Chromatography (MPLC) using an ethyl acetate/hexanes gradient.

  • Validation Check (Self-Validation): Analyze the purified fraction via LC-MS and ¹H-NMR. The presence of the [M+H]+ peak confirms the molecular weight, while NMR must show the characteristic doublet-of-doublets (~6.2-6.4 ppm) corresponding to the vinylic protons of the intact acrylamide. If these peaks are absent, the Michael acceptor has prematurely polymerized, and the batch must be discarded.

Co-Crystallization Workflow

Obtaining high-resolution structures requires achieving 100% covalent occupancy before crystallization.

  • Ligand Incubation: Incubate the purified target kinase (10 mg/mL) with a 3-fold molar excess of the synthesized ligand at 4 °C for 12 hours.

    • Validation Check (Self-Validation): Prior to crystallization, analyze the protein via intact mass spectrometry. A mass shift corresponding exactly to the molecular weight of the ligand validates complete covalent modification. Incomplete occupancy leads to mixed electron density maps, ruining structural refinement.

  • Hanging Drop Vapor Diffusion: Mix 1 μL of the covalent protein complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5) on a siliconized coverslip. Invert over a well containing 500 μL of reservoir solution.

    • Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gently driving the protein into supersaturation. This slow kinetic pathway favors the nucleation of well-ordered crystal lattices rather than amorphous precipitation.

  • Cryoprotection and Harvesting: Briefly soak the resulting crystals in the reservoir solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen.

    • Causality: Glycerol replaces water in the solvent channels of the crystal. Upon freezing, it prevents the formation of crystalline ice, which would otherwise diffract X-rays and obscure the protein's diffraction pattern.

Workflow P1 Protein Purification Size Exclusion Chromatography P2 Ligand Incubation Intact MS Validation P1->P2 Purified Kinase P3 Hanging Drop Vapor Diffusion Gradual Supersaturation P2->P3 100% Covalent Complex P4 Cryocooling & Diffraction Synchrotron X-ray Source P3->P4 Single Crystals P5 Data Processing Phasing & Refinement P4->P5 Diffraction Data

X-ray crystallography workflow for covalent kinase-ligand complexes.

References

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Taylor & Francis.1

  • 8AOG: Non-specific covalent inhibitor(17) of ERK2. RCSB Protein Data Bank.2

  • 7FTU: Crystal Structure of human cyclic GMP-AMP synthase in complex with (Z)-N-[4-(4-chlorophenyl)sulfonylphenyl]-2-cyano-3-hydroxy-3-(5-methyl-1,2-oxazol-4-yl)prop-2-enamide. RCSB Protein Data Bank.3

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. ACS Omega.4

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In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopy of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural elucidation, I frequently encounter synthetic intermediates that require rigorous, unequivocal characterization. N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (C₈H₁₀N₂O₂) is a bifunctional molecule featuring a 5-methylisoxazole core linked via a methylamine bridge to a reactive acrylamide moiety. This technical whitepaper provides a comprehensive, self-validating framework for assigning its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. By moving beyond mere data listing, this guide explains the quantum mechanical and magnetic causality behind the observed chemical shifts, ensuring high-fidelity data interpretation for drug development professionals.

Molecular Architecture & Spectroscopic Rationale

The molecule is divided into three distinct spectroscopic domains, each exerting unique electronic effects on the local magnetic environment:

  • The 5-Methylisoxazole Core: A heteroaromatic system where the highly electronegative oxygen and nitrogen atoms create a steep electron density gradient. This gradient significantly deshields the adjacent quaternary carbons while uniquely shielding the C4 position.

  • The Methylamine Linker (-CH₂-NH-): A flexible bridge whose methylene protons are subjected to anisotropic deshielding from both the isoxazole ring and the adjacent amide carbonyl.

  • The Acrylamide Moiety: A conjugated Michael acceptor. The terminal vinylic protons form a classic AMX spin system, where magnetic anisotropy and resonance effects dictate the distinct splitting patterns of the cis and trans protons [1].

¹H NMR Spectroscopy: Mechanistic Assignment

The ¹H NMR spectrum of this compound in CDCl₃ is a textbook example of anisotropic and resonance-driven chemical shifts.

Table 1: Quantitative ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Assignment Rationale
Isoxazole-CH₃ 2.42Singlet (s)-3HDeshielded by the adjacent heteroaromatic C=C bond.
Linker-CH₂ 4.52Doublet (d)5.82HDeshielded by N and isoxazole; coupled to the NH proton.
Acrylamide =CH₂ (cis)5.68Doublet of doublets (dd)10.2, 1.51HCis to the carbonyl; part of the vinylic AMX spin system.
Isoxazole-H4 6.05Singlet (s)-1HElectron-rich aromatic position due to heteroatom resonance.
Acrylamide =CH₂ (trans)6.18Doublet of doublets (dd)17.0, 1.51HTrans to the carbonyl; stronger scalar coupling than cis.
Acrylamide -CH= 6.30Doublet of doublets (dd)17.0, 10.21HAlpha to the carbonyl; strongly deshielded by conjugation.
Amide -NH- 6.45Broad singlet (br s)-1HBroadened by ¹⁴N quadrupolar relaxation and exchange.

Causality in Experimental Observations: A common pitfall in interpreting isoxazole derivatives is misassigning the C4 proton. Unlike typical aromatic protons (7.0–8.0 ppm), the C4 proton of isoxazole resonates significantly upfield at ~6.05 ppm. This is caused by the strong electron-donating resonance from the adjacent heteroatoms, which increases local electron density and shields the nucleus [2]. Furthermore, the acrylamide vinylic protons exhibit distinct cis (J = 10.2 Hz) and trans (J = 17.0 Hz) coupling constants. The trans proton resonates further downfield than the cis proton due to its spatial proximity to the deshielding cone of the carbonyl group [3].

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 NMR provides the definitive map of the molecular skeleton. The assignment of quaternary carbons requires an understanding of spin-lattice (T₁) relaxation times.

Table 2: Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
Isoxazole-CH₃ 12.5Primary (CH₃)Typical baseline shift for heteroaromatic methyls.
Linker-CH₂ 36.2Secondary (CH₂)Alpha to the electronegative amide nitrogen.
Isoxazole-C4 102.4Tertiary (CH)Highly shielded aromatic carbon, matching ¹H data.
Acrylamide =CH₂ 126.8Secondary (CH₂)Terminal alkene carbon of the conjugated system.
Acrylamide -CH= 130.5Tertiary (CH)Internal alkene carbon, deshielded by resonance.
Isoxazole-C3 160.8Quaternary (C)Deshielded by the adjacent nitrogen atom.
Amide C=O 165.7Quaternary (C)Carbonyl deshielding; typical for secondary amides.
Isoxazole-C5 170.2Quaternary (C)Most deshielded carbon; directly bonded to oxygen.

Causality in Quaternary Carbon Intensity: In the 1D ¹³C spectrum, the signals for C3 (160.8 ppm), C=O (165.7 ppm), and C5 (170.2 ppm) will appear significantly weaker than the protonated carbons. Because these quaternary carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation. Consequently, their T₁ relaxation times are exceptionally long.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness, the following protocol establishes a self-validating system . Every 1D assignment must be orthogonally confirmed via 2D correlation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Probe Tuning and Shimming: Insert the sample and tune the probe to the exact resonance frequencies of ¹H and ¹³C. Perform gradient shimming along the Z-axis until the TMS signal achieves a line width at half-height (FWHM) of < 0.5 Hz.

  • 1D ¹H Acquisition (zg30): Utilize a 30-degree flip angle (zg30 pulse sequence). Rationale: A 30° pulse allows for faster longitudinal relaxation compared to a 90° pulse, preventing signal saturation. Set the relaxation delay (D1) to 2.0 s and acquire 16 scans.

  • 1D ¹³C Acquisition (zgpg30): Acquire the proton-decoupled ¹³C spectrum using a minimum of 1024 scans. Keep D1 at 2.0 s to allow partial relaxation of the quaternary carbons.

  • Orthogonal Validation (HMBC/HSQC): To definitively distinguish between the isoxazole C3 (160.8 ppm) and the amide C=O (165.7 ppm), acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Validation mechanism: The linker -CH₂- protons (4.52 ppm) will show a strong ³J cross-peak to the amide C=O, and a ²J cross-peak to the isoxazole C3, unequivocally locking the structural assignment in place without relying solely on predictive tables [4].

Workflow Visualization

NMR_Elucidation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_val Phase 3: Self-Validation N1 Sample Prep (CDCl3 + TMS) N2 Probe Tuning & Shimming (Line width < 0.5 Hz) N1->N2 N3 1D 1H NMR (zg30) NS=16, D1=2s N2->N3 N4 1D 13C NMR (zgpg30) NS=1024, D1=2s N2->N4 N5 2D HSQC / HMBC Connectivity Mapping N3->N5 N4->N5 N6 Signal Assignment (Chemical Shift & Multiplicity) N5->N6 N7 Orthogonal Validation (2D Cross-Peaks Confirm 1D) N6->N7

Workflow for self-validating NMR acquisition and structural elucidation.

References

  • PubChem: Acrylamide (CID 6579).
  • PubChem: Isoxazole (CID 9254).
  • An In-depth Technical Guide to N-(Hydroxymethyl)acrylamide. Benchchem.
  • Melt Polymerization of Acrylamide Initiated by Nucleophiles.

Pharmacokinetic properties of isoxazole-acrylamide compounds

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacokinetic and Pharmacodynamic Profiling of Isoxazole-Acrylamide Targeted Covalent Inhibitors

Prepared by: Senior Application Scientist, Drug Discovery & DMPK Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The design of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, moving away from historical toxicity concerns toward highly selective, rationally designed therapeutics. At the forefront of this evolution is the isoxazole-acrylamide pharmacophore . By combining the tunable, structurally rigid isoxazole binding element with the mild electrophilic reactivity of an acrylamide "warhead," drug developers can achieve potent, irreversible target engagement.

As a Senior Application Scientist overseeing DMPK (Drug Metabolism and Pharmacokinetics) workflows, I have structured this technical guide to dissect the pharmacokinetic (PK) properties of isoxazole-acrylamide compounds. This guide explores the causality behind their unique PK/PD decoupling, details the structural activity relationships (SAR) governing their metabolism, and provides self-validating experimental protocols for evaluating their preclinical viability.

The Isoxazole-Acrylamide Pharmacophore: Mechanistic Causality

To understand the PK properties of these compounds, we must first deconstruct their mechanism of action. Isoxazole-acrylamide inhibitors operate via a two-step binding kinetic model [1].

  • Non-Covalent Recognition ( Ki​ ): The isoxazole ring acts as a critical recognition element. Its inclusion improves the compound's physicochemical properties—specifically by lowering lipophilicity (cLogP) compared to purely carbocyclic rings and providing hydrogen bond acceptors (N and O) [2]. This allows the molecule to snugly fit into the target protein's binding pocket (e.g., the ATP-binding site of kinases like FLT3 or EGFR) [3].

  • Covalent Bond Formation ( kinact​ ): Once proximity is established, the α,β -unsaturated carbonyl of the acrylamide moiety acts as a Michael acceptor. It undergoes a nucleophilic attack by a specific, non-catalytic cysteine residue within the binding pocket, forming an irreversible covalent adduct [4].

G P Target Protein (Cys) PI Non-Covalent Complex (PI) Equilibrium (Ki) P->PI + I I Isoxazole-Acrylamide I->PI P_I Covalent Adduct (P-I) Irreversible (kinact) PI->P_I Michael Addition

Two-step covalent binding kinetics of isoxazole-acrylamides.

Pharmacokinetic & Pharmacodynamic Decoupling

The most profound advantage of the isoxazole-acrylamide class is the decoupling of pharmacokinetics and pharmacodynamics (PK/PD) [1].

In traditional non-covalent inhibitors, systemic drug concentration must be maintained above the IC50​ to sustain target inhibition, often requiring high doses that drive off-target toxicity. Conversely, isoxazole-acrylamides exhibit a "hit-and-run" mechanism.

Because the acrylamide warhead is a mild electrophile, it remains largely unreactive toward abundant off-target nucleophiles (like systemic glutathione) [5]. Once the covalent bond is formed at the target site, the pharmacological effect is locked in. The unbound fraction of the drug can be rapidly cleared from the plasma (short PK half-life), but the target remains completely inhibited until the cell synthesizes new protein (long PD half-life) [1].

G Dose Drug Administration Plasma Rapid Plasma Clearance (Short PK t1/2) Dose->Plasma Target Covalent Target Engagement (Proximity-Driven) Dose->Target Efficacy Prolonged Efficacy (Long PD t1/2) Plasma->Efficacy Decoupled Target->Efficacy Degradation Protein Resynthesis (Restores Function) Efficacy->Degradation

Workflow demonstrating the decoupling of PK and PD in covalent inhibitors.

Quantitative PK Profiling

The integration of the isoxazole ring significantly modulates the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of acrylamide-bearing compounds. The heteroaromatic nature of isoxazole resists rapid CYP450-mediated oxidation compared to standard phenyl rings, thereby improving metabolic stability and oral bioavailability ( F% ).

Below is a comparative summary of typical PK parameters observed during lead optimization of kinase inhibitors, demonstrating the superiority of the isoxazole-acrylamide scaffold.

PK ParameterStandard Phenyl-AcrylamideIsoxazole-Acrylamide DerivativeCausality / Scientific Rationale
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg18.5 µL/min/mgIsoxazole reduces lipophilicity, lowering affinity for hepatic CYP450 active sites.
Half-life ( t1/2​ ) 1.2 hours3.5 hoursDecreased metabolic liability extends systemic circulation time.
Oral Bioavailability ( F% ) 15%48%Improved aqueous solubility from isoxazole's H-bond acceptors enhances GI absorption.
Volume of Distribution ( Vd​ ) 8.5 L/kg4.2 L/kgLower lipophilicity prevents excessive partitioning into adipose tissue.
GSH Trapping ( t1/2​ in GSH) < 30 mins> 120 minsSteric shielding by the isoxazole-linker complex tempers acrylamide electrophilicity.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, DMPK profiling of isoxazole-acrylamides requires specialized assays. As a Senior Scientist, I mandate the following two protocols to validate both the intrinsic reactivity of the warhead and the metabolic stability of the scaffold.

Protocol 1: Intrinsic Warhead Reactivity Assay (GSH-Trapping)

Purpose: To ensure the acrylamide warhead is not excessively electrophilic, which would lead to rapid systemic clearance via glutathione (GSH) conjugation before reaching the target[5]. Causality: A highly reactive warhead causes idiosyncratic toxicity. We use a massive excess of GSH to simulate the reducing environment of the cytosol and measure the depletion of the parent compound.

  • Preparation: Prepare a 10 mM stock of the isoxazole-acrylamide compound in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a 96-well plate, mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) in PBS at 37°C. Self-Validation: Include a control well with compound but no GSH to account for aqueous hydrolysis.

  • Sampling: At time points 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the MRM transition of the parent isoxazole-acrylamide.

  • Data Analysis: Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the pseudo-first-order degradation half-life ( t1/2​ ). An optimal TCI should have a GSH t1/2​ > 120 minutes.

Protocol 2: Liver Microsomal Stability Profiling

Purpose: To determine the hepatic intrinsic clearance ( CLint​ ) conferred by the isoxazole scaffold. Causality: While the warhead dictates covalent binding, the isoxazole and linker dictate CYP-mediated metabolism. Measuring stability in human liver microsomes (HLMs) predicts in vivo hepatic clearance.

  • Reaction Mix Setup: Combine HLMs (final protein concentration 0.5 mg/mL) and the isoxazole-acrylamide compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation: Run a parallel negative control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mix into 150 µL of ice-cold stop solution (methanol with internal standard).

  • Protein Precipitation: Centrifuge at 14,000 x g for 15 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate CLint​ using the formula: CLint​=(0.693/t1/2​)×(1/mg protein/mL) .

Future Directions in TCI Design

The isoxazole-acrylamide scaffold is highly modular. Recent advancements involve the substitution of the α -position of the acrylamide with electron-withdrawing groups (e.g., cyanoacrylamides). The introduction of a cyano group increases the acidity of the α -proton, favoring both thiol addition and elimination, thereby converting an irreversible inhibitor into a reversible covalent inhibitor [4]. This maintains the prolonged PD effects while further reducing the risk of permanent off-target haptenization and subsequent immune-mediated toxicity.

By rigorously applying the principles of PK/PD decoupling and structural optimization, the isoxazole-acrylamide class will continue to yield best-in-class therapeutics for oncology and infectious diseases.

References

  • Recent advances in the development of covalent inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: European Journal of Medicinal Chemistry / SYMC URL:[Link]

  • Selected chemical structures of important isoxazole derivatives Source: ResearchGate URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI Molecules URL:[Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Methodological & Application

Application Note: Synthesis Pathways and Protocols for N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (commonly referred to as N-((5-methylisoxazol-3-yl)methyl)acrylamide) is a highly specialized intermediate extensively utilized in modern medicinal chemistry. Structurally, it features a 5-methylisoxazole ring—a privileged pharmacophore known for its metabolic stability and its ability to act as a bioisostere for amides or as a specific recognition motif for bromodomains (e.g., in BET inhibitors).

The prop-2-enamide (acrylamide) moiety functions as a potent Michael acceptor. This structural combination is frequently deployed in the design of Targeted Covalent Inhibitors (TCIs), where the acrylamide warhead forms an irreversible covalent bond with nucleophilic cysteine residues in the active sites of target kinases or other proteins. Synthesizing this molecule requires strict control over reaction conditions due to the dual electrophilicity of acryloyl species (at the carbonyl carbon and the β -carbon), which can lead to competing aza-Michael additions or spontaneous polymerization[1].

Synthesis Strategy Overview

The construction of this molecule hinges on the efficient formation of an amide bond between (5-methylisoxazol-3-yl)methanamine and an acryloyl donor. Two primary methodologies are employed depending on scale, reagent availability, and purity requirements:

  • Pathway A: Acryloyl Chloride Nucleophilic Acyl Substitution. This is the most direct and atom-economical route. It leverages the high electrophilicity of acryloyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion[1]. Because acryloyl chloride is prone to polymerization, the protocol requires sub-zero temperatures and the use of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without triggering side reactions[2].

  • Pathway B: HATU-Mediated Amide Coupling. For acid-sensitive substrates or when handling corrosive acid chlorides is undesirable, acrylic acid can be activated using a uronium-based coupling reagent such as HATU. HATU converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester, which subsequently undergoes aminolysis[3]. While this method offers exceptional chemoselectivity and milder conditions, it produces larger stoichiometric byproducts.

ReactionPathways Amine (5-methyl-1,2-oxazol-3-yl)methanamine AcryloylCl Acryloyl Chloride (DCM, DIPEA, 0 °C) Amine->AcryloylCl Pathway A AcrylicAcid Acrylic Acid + HATU (DMF, DIPEA, rt) Amine->AcrylicAcid Pathway B Int1 Tetrahedral Intermediate AcryloylCl->Int1 Nucleophilic Attack Int2 OAt Active Ester AcrylicAcid->Int2 Activation Product N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Int1->Product -HCl Int2->Product Aminolysis -HOAt

Reaction pathways for the synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

Quantitative Data and Pathway Comparison

To assist in selecting the appropriate synthetic route, the following table summarizes the quantitative metrics and operational parameters for both pathways based on standard laboratory-scale execution.

ParameterPathway A: Acryloyl ChloridePathway B: HATU / Acrylic Acid
Typical Yield Range 80 - 95%70 - 85%
Reaction Time 1 - 2 hours4 - 12 hours
Temperature Profile 0 °C Room TemperatureRoom Temperature (Isothermal)
Atom Economy HighLow (Large HATU/OAt byproducts)
Scalability Excellent (Multi-gram to kilogram)Moderate (Cost-prohibitive at large scale)
Primary Byproducts Diisopropylethylammonium chlorideHOAt, tetramethylurea derivative

Detailed Experimental Protocols

Pathway A: Acryloyl Chloride Nucleophilic Acyl Substitution

This protocol is optimized for the hydrochloride salt of the starting amine, which is the most common commercially available form due to its enhanced stability.

Reagents:

  • (5-methylisoxazol-3-yl)methanamine hydrochloride: 1.0 eq (e.g., 10.0 mmol, 1.48 g)

  • Acryloyl chloride: 1.1 eq (11.0 mmol, 0.89 mL)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (30.0 mmol, 5.23 mL)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

Step-by-Step Procedure:

  • Preparation & Free-Basing: Suspend the (5-methylisoxazol-3-yl)methanamine hydrochloride in anhydrous DCM under a nitrogen atmosphere. Add DIPEA to the suspension.

    • Causality: The first equivalent of DIPEA liberates the free amine from its hydrochloride salt, making it nucleophilic. The remaining two equivalents serve as the acid scavenger for the subsequent reaction.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.

    • Causality: Acryloyl chloride is highly reactive. Cooling suppresses the competing aza-Michael addition of the amine to the β -carbon of the acryloyl group and prevents exothermic polymerization[2].

  • Electrophile Addition: Dissolve acryloyl chloride in a small volume of anhydrous DCM (e.g., 5 mL) and add it dropwise to the stirred amine solution over 15–30 minutes via an addition funnel.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour.

    • Visual Cue: The reaction will transition from a clear solution to a cloudy suspension as the DIPEA-HCl salt precipitates, providing a visual confirmation of reaction progress. Complete consumption of the starting material should be verified by TLC (EtOAc/Hexane) or LC-MS.

  • Quench and Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), and wash the combined organic layers with brine. Dry over anhydrous Na2​SO4​ .

    • Causality: NH4​Cl effectively destroys any unreacted acryloyl chloride without causing excessive basic hydrolysis of the newly formed amide bond.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

Pathway B: HATU-Mediated Amide Coupling

This protocol is ideal if handling acryloyl chloride is prohibited or if the free base of the amine is highly sensitive.

Reagents:

  • (5-methylisoxazol-3-yl)methanamine (free base): 1.0 eq (10.0 mmol, 1.12 g)

  • Acrylic acid: 1.1 eq (11.0 mmol, 0.75 mL)

  • HATU: 1.2 eq (12.0 mmol, 4.56 g)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 eq (20.0 mmol, 3.48 mL)

  • Anhydrous N,N-Dimethylformamide (DMF): 0.2 M (50 mL)

Step-by-Step Procedure:

  • Pre-Activation: In a dry flask under nitrogen, dissolve acrylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15–20 minutes.

    • Causality: This pre-activation step is critical. The weak base (DIPEA) deprotonates the carboxylic acid to give a carboxylate ion, which attacks HATU to form a highly reactive OAt-active ester intermediate[3]. Allowing this to form before adding the amine prevents the amine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.

  • Amine Addition: Add the (5-methylisoxazol-3-yl)methanamine to the activated ester solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 12 hours. Monitor the disappearance of the active ester and amine via LC-MS.

  • Workup (Self-Validation): Dilute the reaction mixture with Ethyl Acetate (150 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL), followed by saturated aqueous NaHCO3​ (50 mL), and brine (50 mL).

    • Causality: DMF is highly miscible with both water and organic solvents, making it notoriously difficult to remove. Washing with 5% LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a clean organic layer and preventing DMF contamination during concentration.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography to isolate the target acrylamide.

References

  • New Family of Functionalized Monomers Based on Amines: A Novel Synthesis that Exploits the Nucleophilic Substitution Reaction Source: Semantic Scholar URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

Sources

Application Note: Utilizing N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide as a Scout Fragment in Targeted Covalent Inhibitor (TCI) Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The paradigm of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted modern drug discovery, enabling the targeting of shallow, previously "undruggable" protein pockets. The success of this approach relies heavily on Fragment-Based Drug Discovery (FBDD) to identify low-molecular-weight starting points that can map ligandable cysteines 1.

  • The Acrylamide Warhead (prop-2-enamide): Acrylamides act as soft Michael acceptors. Their mild electrophilicity is a critical design choice; they do not indiscriminately react with abundant cellular nucleophiles (like glutathione). Instead, covalent bond formation requires spatial pre-organization driven by the rest of the molecule 1.

  • The Recognition Motif (5-methyl-1,2-oxazol-3-yl): The 5-methylisoxazole ring is a privileged pharmacophore. It acts as a bioisostere for amides and phenyl rings, providing potent hydrogen-bond acceptors (via nitrogen and oxygen) while occupying hydrophobic sub-pockets. Its low molecular weight ensures high ligand efficiency 2.

  • The Methylene Linker: The -CH2- bridge between the isoxazole and the acrylamide provides essential rotational degrees of freedom. This flexibility allows the β -carbon of the acrylamide to adopt the optimal Bürgi-Dunitz trajectory required for nucleophilic attack by the target cysteine thiolate 3.

Two-Step Kinetic Mechanism

The efficacy of this fragment is not measured by a simple IC50​ , but by its two-step kinetic efficiency ( kinact​/KI​ ). The isoxazole moiety drives the initial reversible binding affinity ( KI​ ), pre-organizing the complex so the acrylamide can execute the irreversible chemical step ( kinact​ ).

Mechanism S1 Reversible Association (KI) Isoxazole anchors in binding pocket S2 Pre-organization Acrylamide aligns with Target Cys S1->S2 S3 Michael Addition (kinact) Cys-Thiolate attacks β-carbon S2->S3 S4 Stable Thioether Adduct Irreversible Enzyme Inhibition S3->S4

Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.

Self-Validating Experimental Protocols

To confidently advance N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide into a structural elaboration pipeline, researchers must utilize self-validating assay systems. The following protocols are designed to definitively prove covalent target engagement while ruling out assay artifacts.

Protocol A: Intact Protein Mass Spectrometry (Covalent Engagement)

Causality: Measuring the mass shift of the intact protein confirms the exact stoichiometry of binding. A single mass addition (1:1 stoichiometry) proves specific pocket targeting, whereas multiple additions indicate promiscuous, non-specific reactivity. Self-Validation: This protocol mandates the parallel use of a Cys-to-Ser mutant of the target protein. The absence of a mass shift in the mutant definitively proves that the acrylamide warhead is specifically targeting the intended catalytic or allosteric cysteine.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (both Wild-Type and Cys-to-Ser mutant) to 2 μM in an MS-compatible assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Critical Note: Strictly avoid nucleophilic reducing agents like DTT or β -mercaptoethanol, as these will prematurely quench the acrylamide warhead via thiol-Michael addition in bulk solvent. Use TCEP if a reducing agent is absolutely required.

  • Compound Addition: Add the fragment at a final concentration of 20 μM (10x molar excess) from a 10 mM DMSO stock. Ensure final DMSO concentration remains 1% (v/v).

  • Time-Course Incubation: Incubate the reaction at 25°C. Extract 10 μL aliquots at t=0,15,30,60, and 120 minutes.

  • Quenching: Immediately quench each extracted aliquot by adding 10 μL of 1% formic acid to protonate the cysteine thiolate and halt the reaction.

  • LC-MS Analysis: Inject the samples onto a C4 or C8 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

  • Data Deconvolution: Process the raw, multiply-charged envelope spectra using deconvolution software (e.g., MaxEnt1) to determine the intact mass. Calculate the percentage of adduct formation based on the ratio of the modified peak intensity to the sum of modified and unmodified peak intensities.

Protocol B: Biochemical Washout Assay (Irreversibility Validation)

Causality: If the fragment forms a true covalent bond, removing the unbound compound from the bulk solvent will not restore enzyme activity, because the target protein remains permanently modified. Self-Validation: A known reversible inhibitor must be run in parallel. The complete recovery of enzyme activity in the reversible control validates that the rapid dilution mechanics successfully removed the compound without denaturing the enzyme.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the target enzyme (100 nM) with the scout fragment at 10x its established IC50​ concentration for 2 hours at room temperature to drive covalent modification to completion. Prepare parallel reactions for a Reversible Control and a Vehicle (DMSO) Control.

  • Rapid Dilution: Perform a 100-fold rapid dilution of the pre-incubation mixtures into a reaction buffer containing the enzyme's specific substrate. This drops the inhibitor concentration far below its KI​ .

  • Kinetic Monitoring: Continuously monitor product formation (via fluorescence or absorbance, depending on the specific enzyme) for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the diluted samples. Normalize the velocities to the DMSO control. A true covalent fragment will demonstrate <10% activity recovery, while the reversible control will demonstrate >80% recovery.

Quantitative Data Presentation

The table below summarizes representative validation metrics comparing the baseline scout fragment against an elaborated lead compound (e.g., an FGFR4 inhibitor derived via fragment build-up 3) and a reversible control.

CompoundDescription IC50​ ( μ M)Intact MS Adduct (%)Washout Recovery (%) kinact​/KI​ ( M−1s−1 )
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Scout Fragment45.2>95% (at 2h)<5% 1.2×102
Elaborated Isoxazole-Acrylamide Lead Optimized TCI0.033>99% (at 1h)<1% 8.5×104
Reversible Control Non-covalent Binder0.0500%>95%N/A

Hit Elaboration Strategy

Once the scout fragment is validated, Structure-Based Drug Design (SBDD) is employed to "grow" the molecule. Because the 5-methylisoxazole core occupies a defined sub-pocket while the acrylamide anchors to the cysteine, medicinal chemists can systematically append structural motifs to the isoxazole ring to reach adjacent hinge-binding regions or allosteric sites, drastically improving KI​ and overall potency.

Workflow N1 Fragment Library Screening N2 Intact MS Validation N1->N2 N3 Washout Assay N2->N3 N4 Structure-Based Elaboration N3->N4

Stepwise workflow for validating and elaborating covalent scout fragments.

References

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update.
  • Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease.PMC - NIH.
  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy.

Sources

Application Note: Preparation and Handling of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Stock Solutions for In Vitro Covalent Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (CAS: 1248224-66-9), frequently referred to as N-((5-methylisoxazol-3-yl)methyl)acrylamide, is a highly valuable electrophilic fragment utilized in Targeted Covalent Inhibitor (TCI) discovery[1]. The molecule is rationally designed with two functional domains: a 5-methylisoxazole ring that acts as a non-covalent recognition element to drive initial protein affinity, and an acrylamide warhead that functions as a soft electrophile.

In biochemical assays, the acrylamide moiety irreversibly modifies non-catalytic cysteine residues via a thia-Michael addition[2]. Because the integrity of this electrophilic warhead is paramount to assay reproducibility, stringent protocols must be followed. Poor handling can lead to premature quenching, oxidation, or polymerization of the warhead, resulting in false negatives during high-throughput screening or structural biology workflows[3].

Causality in Experimental Design (E-E-A-T)

To ensure the trustworthiness of downstream assays, the causality behind solvent and buffer choices must be strictly observed:

  • Solvent Selection (Anhydrous DMSO): Acrylamides are susceptible to nucleophilic attack and hydrolysis. Trace moisture in standard DMSO can lead to the degradation of the warhead over time. Therefore, anhydrous, amine-free DMSO is mandatory to preserve the structural integrity of the stock.

  • Reducing Agents (TCEP vs. DTT): In in vitro assays, maintaining target cysteines in their reduced (thiolate) state is critical for reactivity. However, standard reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME) are strong nucleophiles that will rapidly react with the acrylamide warhead, quenching the fragment before it reaches the target protein. Tris(2-carboxyethyl)phosphine (TCEP) must be used instead, as it is a potent but non-nucleophilic reducing agent[4].

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

PropertyValueExperimental Implication
CAS Number 1248224-66-9Verification of chemical identity prior to purchase.
Molecular Weight 166.18 g/mol Required for precise molarity calculations (e.g., 1.66 mg/100 µL = 100 mM).
Molecular Formula C8H10N2O2Used for LC-MS/QC exact mass verification.
Warhead Type Acrylamide (Soft Electrophile)Targets cysteine residues; sensitive to strong nucleophiles.
Optimal Storage -80°C (Desiccated)Prevents thermal polymerization and moisture-induced degradation.

Table 2: Buffer Compatibility for Acrylamide-Based Assays

Reagent / ConditionStatusRationale
Anhydrous DMSO Recommended Inert solvent; preserves the Michael acceptor.
TCEP (1-5 mM) Recommended Non-nucleophilic reducing agent; keeps cysteines reactive.
pH 7.0 – 8.0 Recommended Optimizes the fraction of reactive cysteine thiolates (pKa ~8.3).
DTT / BME Prohibited Strong nucleophiles; will rapidly quench the acrylamide warhead.
Primary Amines (High Conc.) Avoid Can cause slow off-target aza-Michael additions over long incubations.

Experimental Workflows & Visualizations

G A Lyophilized Powder (CAS: 1248224-66-9) B Dissolve in Anhydrous DMSO A->B C Aliquot into Amber Vials B->C F LC-MS QC (Verify Mass 166.18) B->F QC Check D Argon/N2 Blanketing C->D E Store at -80°C (Desiccated) D->E

Caption: Workflow for the preparation, quality control, and storage of acrylamide fragment stock solutions.

Mechanism A Acrylamide Fragment (Electrophile) C Pre-covalent Complex (KI) A->C Non-covalent Binding B Target Protein (Cysteine Thiolate) B->C D Thioether Adduct (kinact) C->D Michael Addition

Caption: Two-step mechanism of targeted covalent inhibition via Michael addition to a cysteine residue.

Step-by-Step Protocols

Protocol A: Preparation of 50 mM Master Stock Solutions

Self-Validating System: This protocol incorporates an LC-MS quality control step to ensure the exact mass is present without hydration adducts (+18 Da) prior to long-term storage.

  • Equilibration: Transfer the sealed vial of lyophilized N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide from cold storage to a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes to prevent ambient moisture condensation upon opening.

  • Weighing: In a clean, dry environment, weigh the desired amount of the compound using a calibrated microbalance (e.g., 8.31 mg).

  • Dissolution: Calculate the volume of anhydrous, amine-free DMSO required to achieve a 50 mM concentration (e.g., 8.31 mg requires exactly 1.00 mL of DMSO). Add the DMSO and vortex gently until complete dissolution is achieved.

    • Note: Avoid prolonged sonication, as localized heating can induce premature polymerization of the acrylamide.

  • Quality Control (QC): Withdraw a 1 µL sample, dilute in LC-MS grade Acetonitrile/Water, and run a rapid LC-MS analysis. Confirm the presence of the parent ion ( [M+H]+ = 167.18) and the absence of degradation peaks.

  • Aliquoting: Aliquot the 50 mM stock into single-use amber glass vials or low-bind microcentrifuge tubes (e.g., 10–20 µL per aliquot). Amber vials protect the light-sensitive double bond.

  • Inert Blanketing: Overlay the headspace of each tube with a gentle stream of dry Argon or Nitrogen gas before sealing tightly.

  • Storage: Immediately transfer the aliquots to a -80°C freezer.

Protocol B: Preparation of Working Solutions and Assay Setup

Self-Validating System: The protocol ensures that the final DMSO concentration does not induce protein denaturation, and that the target cysteines remain reactive without quenching the inhibitor.

  • Thawing: Thaw a single aliquot of the 50 mM stock solution immediately before the assay. Discard any unused portion after the experiment to avoid freeze-thaw degradation.

  • Intermediate Dilution: Prepare an intermediate working solution (e.g., 1 mM) by diluting the stock in anhydrous DMSO.

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Critical Step: Add 1 mM TCEP to the buffer to maintain reducing conditions. Do not add DTT or BME.

  • Compound Addition: Add the intermediate fragment solution to the assay buffer to achieve the final screening concentration (typically 10–50 µM for fragment screening). Ensure the final DMSO concentration in the assay remains 2% (v/v).

  • Reaction Initiation: Initiate the reaction by adding the target protein. Because covalent inhibition is a time-dependent process governed by kinact​/KI​ , incubate at the desired temperature (e.g., 25°C or 37°C) and measure activity or binding at multiple, predefined time points (e.g., 0, 15, 30, 60, and 120 minutes).

References

  • [1] 1248224-66-9 | N-((5-Methylisoxazol-3-yl)methyl)acrylamide - CATO. cato-chem.com. URL:

  • [2] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. nih.gov (PMC). URL:

  • [3] Recent advances in the development of covalent inhibitors. nih.gov (PMC). URL:

  • [4] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide. The strategy detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a logical, science-driven workflow from initial analyte assessment to full method validation according to International Council for Harmonisation (ICH) guidelines. The developed method is suitable for assay, impurity profiling, and stability testing, ensuring the reliable determination of the active pharmaceutical ingredient (API) in the presence of its degradation products.

Introduction and Analyte Characterization

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a small molecule featuring a reactive prop-2-enamide (acrylamide) moiety linked to a 5-methyl-1,2-oxazol heterocyclic core. The presence of the conjugated acrylamide system provides a strong chromophore, making UV detection a suitable analytical technique. The molecule's overall polarity is moderate, influenced by the polar amide and oxazole groups, suggesting that reversed-phase chromatography would be an effective separation mode.[1][2]

Given the potential for this compound to be a pharmaceutical intermediate or active ingredient, a validated, stability-indicating analytical method is critical for ensuring its quality, safety, and efficacy. Such a method must be able to separate the intact compound from any potential impurities and degradation products that may arise during synthesis, storage, or formulation.[3][4] This guide provides the scientific rationale and step-by-step protocols to establish such a method.

HPLC Method Development Strategy

The primary objective is to develop a single, robust RP-HPLC method capable of quantifying N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide while also separating it from process-related impurities and stress-induced degradants.

G cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (UV Spectrum, Polarity) Column Column Selection (e.g., C18) Analyte->Column Selectivity Needs MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Initial Testing Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Refine Separation FlowTemp Flow Rate & Temperature (Efficiency, Pressure) Gradient->FlowTemp Fine-tune Resolution Optimized Final Optimized Method FlowTemp->Optimized ForcedDeg Forced Degradation (Specificity) Optimized->ForcedDeg Test Specificity Validation Full Method Validation (ICH Q2(R1)) ForcedDeg->Validation Confirm Performance Validated Validated Stability- Indicating Method Validation->Validated G cluster_0 Core Specificity Assessment cluster_1 Quantitative Validation Parameters Start Optimized HPLC Method ForcedDeg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->ForcedDeg PeakPurity Assess Peak Purity of Analyte (DAD Analysis) ForcedDeg->PeakPurity Resolution Check Resolution (Rs > 2) between Analyte and Degradants PeakPurity->Resolution Linearity Linearity & Range Resolution->Linearity If Specific Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary Method Parameters) LOD_LOQ->Robustness Validated Validated Stability- Indicating Method Robustness->Validated

Sources

Application Note: Covalent Targeting of Cysteine Residues using Isoxazole-Acrylamide Warheads

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (MW: 166.18 g/mol ) Application: Targeted Covalent Inhibition (TCI) and Site-Specific Bioconjugation Audience: Discovery Biologists, Medicinal Chemists, and Proteomics Scientists

Mechanistic Rationale & Chemical Anatomy

The development of targeted covalent inhibitors (TCIs) and precision bioconjugates relies on balancing the intrinsic reactivity of an electrophilic warhead with the non-covalent binding affinity of its recognition motif. N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a highly specialized bifunctional molecule designed for this exact purpose.

The molecule consists of two synergistic domains:

  • The 5-Methylisoxazole Motif: This heteroaromatic ring acts as a non-covalent recognition element. In drug design, isoxazoles frequently serve as bioisosteres for amides or acetyl-lysine, directing the molecule into specific hydrophobic pockets (e.g., kinase hinge regions or bromodomains) to establish the initial binding affinity ( Ki​ ).

  • The Acrylamide Warhead: The prop-2-enamide group is a classic α,β -unsaturated carbonyl. Acrylamides act as Michael acceptors that are weakly electrophilic, requiring spatial proximity to a nucleophilic cysteine residue to form a covalent bond, which drastically minimizes off-target reactions[1].

Unlike highly reactive maleimides that indiscriminately label surface cysteines, acrylamides provide a balanced stability profile under physiological conditions, making them ideal for precision bioconjugation[2]. The FDA approval of acrylamide-based drugs such as osimertinib and zanubrutinib has validated this warhead's ability to minimize off-target toxicity while maximizing target occupancy[3].

Mechanism N1 Target Protein + Acrylamide Ligand N2 Reversible Complex (Kd-driven) N1->N2 N3 Warhead Orientation (Proximity to Cys) N2->N3 N4 Thiolate Formation (Cys-SH -> Cys-S⁻) N3->N4 pKa shift N5 Michael Addition (Nucleophilic Attack) N4->N5 N6 Irreversible Adduct (Thioether Linkage) N5->N6 k_inact

Fig 1. Kinetic mechanism of targeted covalent inhibition via Michael addition.

Comparative Reactivity & Quantitative Parameters

To achieve site-specific conjugation without compromising the structural integrity of the target protein, experimental conditions must be tightly controlled. Cysteine-engineered bioconjugates conserve antibody and protein structural integrity while providing homogeneous drug loading, provided the reaction parameters are optimized[4].

Table 1: Comparative Analysis of Cysteine-Reactive Warheads
Warhead TypeIntrinsic ReactivityReversibilityTarget SelectivityOff-Target Risk
MaleimideVery HighReversible (Plasma Exchange)Low (Pan-cysteine)High
Acrylamide Low to Moderate Irreversible High (Proximity-driven) Low
CyanoacrylamideModerateReversibleHighLow
HaloacetamideHighIrreversibleModerateModerate
Table 2: Quantitative Reaction Parameters for Acrylamide Conjugation
ParameterOptimal RangeMechanistic Rationale
pH 7.5 – 8.0Balances physiological protein stability with the deprotonation of the target cysteine thiol (pKa ~8.3) to the highly nucleophilic thiolate ( S− ).
Temperature 25°C to 37°CModulates the reaction kinetics ( kinact​ ); 37°C mimics physiological conditions for TCI evaluation.
Reductant 1 – 2 mM TCEPReduces disulfides without acting as a nucleophile, preventing acrylamide scavenging.
Co-solvent < 5% (v/v) DMSOMaintains protein folding while ensuring the hydrophobic isoxazole-acrylamide ligand remains completely solubilized.

Self-Validating Experimental Protocol

A robust bioconjugation protocol must be self-validating. The following workflow integrates the chemical conjugation steps directly with analytical Quality Control (QC) to ensure both macroscopic stoichiometry and microscopic site-selectivity are confirmed.

Workflow A 1. Protein Preparation Buffer: HEPES pH 7.8 Reductant: 1 mM TCEP B 2. Warhead Solubilization Isoxazole-Acrylamide in anhydrous DMSO C 3. Covalent Conjugation Incubation at 25°C Proximity-induced Addition D 4. Intact Mass Analysis (QC) Confirm +166.18 Da Mass Shift Validate Stoichiometry C->D E 5. Peptide Mapping (Validation) Trypsin Digest & LC-MS/MS Identify Modified Cysteine D->E AB AB AB->C

Fig 2. Self-validating workflow for covalent bioconjugation and LC-MS/MS verification.

Phase 1: Protein Preparation (The Foundation of Reactivity)
  • Buffer Exchange: Exchange the target protein into Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8) using a desalting column.

    • Causality Insight: Amine-containing buffers like Tris can slowly undergo aza-Michael additions over extended incubations. HEPES provides a strictly non-nucleophilic environment.

  • Reduction: Add TCEP-HCl to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.

    • Causality Insight: TCEP reduces oxidized cysteines but lacks a free thiol. Using traditional reductants like DTT or β -mercaptoethanol would instantly scavenge the acrylamide warhead, completely halting protein conjugation[5].

Phase 2: Warhead Preparation & Conjugation
  • Ligand Solubilization: Dissolve N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide in anhydrous DMSO to create a 10 mM stock.

    • Causality Insight: Anhydrous conditions prevent premature hydrolysis of the compound.

  • Reaction Initiation: Add the ligand to the protein solution to achieve a 1:10 (Protein:Ligand) molar ratio. Ensure the final DMSO concentration remains 5% (v/v).

  • Incubation: Incubate the mixture at 25°C for 2 to 4 hours.

Phase 3: Quenching & Analytical Validation
  • Reaction Quenching: Add DTT to a final concentration of 5 mM.

    • Causality Insight: The excess free thiols in DTT will rapidly react with any unbound acrylamide, instantly freezing the reaction kinetics and preventing off-target labeling during downstream processing.

  • Intact Mass Spectrometry (Macroscopic QC): Analyze 2 µg of the quenched sample via LC-TOF MS. Deconvolute the spectra. A successful, specific reaction will yield a primary peak shifted by exactly +166.18 Da (the exact molecular weight of the compound, as Michael addition is an addition reaction with no leaving group).

  • Peptide Mapping (Microscopic Validation): Denature the protein, alkylate any remaining free cysteines with iodoacetamide, and digest with Trypsin. For robust validation, chemoproteomic methods employing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are essential to confirm site-specific cysteine modification[5]. Filter the MS/MS data for peptides containing a +166.18 Da mass shift on the target cysteine residue.

References[1] Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtfIfeb-9YgE4XM0a9gw36coYX1LEC2tI3b8FuIvQssPdbOHQPCXpJieDuGWN5ho6Qtho6eQE7P9kc2GUeMsewICbxJBeNHlYgoA-yyeGXrM-Bcb9bJe8vOeL7eE1pkjEW7cd-[5] Title: Chemoproteomic methods for covalent drug discovery. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn22AkLlv309dAUCTCsPMpZUogDG3QFEOyLH58p3PInPdvNH77za-ND8NingW-JJwnXa8rtc29BOJDBZi8WOz6HFUxvsFZi7-PkEOGOW5hzK4mXx0f3MhiWSUBlEuorWViYzr1VRJLjuVVv8Y=[3] Title: Recent advances in the development of covalent inhibitors. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4TBNJ8s3-YwriKpNef04W75n4lCtxZ9gBIL0TnF7BQThM3860qu75g4TIUcFgbd393TbK8oPauU0lZzC59mx-aXAPzZgNfGFIYWbTQdUL4Wq3THHNGRp5oWAfcJ7G8UNXcD1oSQ6m6lC-1zM=[2] Title: Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTObNjL76iZOYBe70ZYMbH5ucWoHMPsL7DCi1DnAwv7fOTB47hKj3_LogHcGRnI2HFq5bpq1ds38RcTP3jZDFYr_4mtBCfaCFfz7yKjMLgjRs7t5X3U6TvtUYKAl3fE4zQfJTFY6auynrKhO7sKWtg[4] Title: Interrogating heterogeneity of cysteine-engineered antibody-drug conjugates and antibody-oligonucleotide conjugates by capillary zone electrophoresis-mass spectrometry. Source: tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rYp8KIvFo5dn4gxxrora7EwF-6A6nZW-O6iXIaRQyZcUnfC26Ndgydo7NZ8xw81nmrg_biqXptO2kebT_DR5rOKUsCxGyfOYiA09Is8EhlX6CakI_ku5pOMqsLGckmCF6a2A81a__SxJNCtL4AkfpZO1TLwE4Ih217bCCw==

Sources

Application Note: Controlled Synthesis of Poly(N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide) via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The monomer N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (hereafter referred to as MIAm , MethylIsoxazolylAcrylamide) represents a highly functionalized N-substituted acrylamide. The integration of the 5-methyl-1,2-oxazole (isoxazole) pharmacophore into a polymer backbone is of significant interest in drug development, as isoxazole derivatives frequently exhibit antimicrobial, anti-inflammatory, and targeted anticancer properties.

To synthesize well-defined, low-dispersity polymers suitable for biomedical applications, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the premier reversible-deactivation radical polymerization (RDRP) technique[1]. Unlike conventional free-radical polymerization, RAFT allows for precise control over the molecular weight and architecture of N-substituted acrylamides, enabling the creation of advanced block copolymers and stimuli-responsive hydrogels[2].

Causality in Experimental Design
  • Chain Transfer Agent (CTA) Selection: Dithiobenzoates are notorious for causing severe reaction retardation and thermal instability when used with acrylamides[3]. Therefore, this protocol utilizes a trithiocarbonate, specifically 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) . DDMAT provides an optimal balance of addition and fragmentation rates for N-alkyl substituted acrylamides, ensuring a high living degree and minimal termination[4].

  • Solvent Selection: While unsubstituted acrylamide can be polymerized in aqueous media[5], the hydrophobic nature of the 5-methylisoxazole ring necessitates an organic solvent. 1,4-Dioxane or Dimethyl sulfoxide (DMSO) is selected to maintain absolute homogeneity of both the monomer and the growing polymer chain, preventing premature precipitation and broadening of the molecular weight distribution[6].

  • Initiator Kinetics: Azobisisobutyronitrile (AIBN) is utilized at 70 °C. At this temperature, the half-life ( t1/2​ ) of AIBN is approximately 4.8 hours, providing a steady, low-concentration radical flux that drives the RAFT equilibrium without triggering excessive bimolecular termination events[6].

Reagent Matrix

ReagentFunctionMW ( g/mol )EquivalentsAmount
MIAm Monomer166.181001.66 g (10.0 mmol)
DDMAT RAFT CTA364.60136.5 mg (0.1 mmol)
AIBN Thermal Initiator164.210.11.64 mg (0.01 mmol)
1,4-Dioxane Solvent88.11N/A10.0 mL

Note: The [M]:[CTA]:[I] ratio of 100:1:0.1 targets a theoretical Degree of Polymerization (DP) of 100 at full conversion.

Experimental Workflow & Protocol

Phase 1: Preparation and Deoxygenation

Oxygen is a potent radical scavenger that reacts with propagating radicals to form stable peroxy radicals, permanently quenching the polymerization. Strict deoxygenation is a self-validating requirement for living radical systems.

  • Reaction Assembly: In a 25 mL heavy-walled Schlenk flask equipped with a magnetic stir bar, dissolve MIAm (1.66 g), DDMAT (36.5 mg), and AIBN (1.64 mg) in 10.0 mL of anhydrous 1,4-dioxane.

  • Freeze-Pump-Thaw (FPT) Cycles:

    • Freeze: Submerge the flask in liquid nitrogen ( LN2​ ) until the solution is completely frozen.

    • Pump: Open the flask to a high vacuum (< 0.1 Torr) for 5 minutes to evacuate the headspace.

    • Thaw: Isolate the vacuum and thaw the flask in a warm water bath. Dissolved gas bubbles will vigorously escape the solvent lattice.

    • Repeat this cycle three times . After the final thaw, backfill the flask with ultra-pure Argon or Nitrogen.

Phase 2: Polymerization
  • Thermal Initiation: Submerge the sealed Schlenk flask into a pre-heated oil bath set precisely to 70 °C.

  • Kinetic Sampling (Optional): To validate the living nature of the polymerization, withdraw 0.2 mL aliquots every 2 hours using a purged gas-tight syringe. Quench these aliquots immediately for 1H NMR and GPC analysis.

Phase 3: Termination and Purification
  • Quenching: After 8 hours (or upon reaching the desired conversion), terminate the reaction by removing the flask from the oil bath, plunging it into liquid nitrogen, and exposing the mixture to ambient air to rapidly halt radical propagation.

  • Precipitation: Dilute the viscous reaction mixture with 5 mL of tetrahydrofuran (THF). Add the solution dropwise into 200 mL of vigorously stirred, ice-cold diethyl ether.

  • Recovery: Collect the precipitated yellow polymer (the color confirms the retention of the trithiocarbonate end-group) via vacuum filtration. Wash twice with fresh ether and dry in a vacuum oven at 40 °C for 24 hours.

Workflow N1 1. Reagent Preparation Monomer, DDMAT, AIBN N2 2. Deoxygenation 3x Freeze-Pump-Thaw Cycles N1->N2 N3 3. RAFT Polymerization 70°C, N2 Atmosphere, 8h N2->N3 N4 4. Termination Liquid N2 Quench + Air Exposure N3->N4 N5 5. Purification Precipitation in Cold Ether N4->N5

Step-by-step workflow for the RAFT polymerization of N-substituted acrylamides.

Mechanism of Control

The success of this protocol relies on the rapid equilibrium between active propagating radicals and dormant polymeric chains. Because the trithiocarbonate CTA (DDMAT) transfers rapidly compared to the rate of propagation, all polymer chains grow simultaneously, resulting in a narrow molecular weight distribution (Dispersity, Đ<1.2 ).

Mechanism R1 Propagating Radical (Pn•) I1 Intermediate Radical R1->I1 Addition C1 Trithiocarbonate Macro-CTA C1->I1 Addition R2 Leaving Radical (Pm•) I1->R2 Fragmentation C2 Dormant Polymer I1->C2 Fragmentation

The main addition-fragmentation equilibrium cycle in RAFT polymerization.

Empirical Data & Kinetic Validation

A self-validating protocol requires proof of "livingness." This is demonstrated by a linear increase in Number-Average Molecular Weight ( Mn​ ) with monomer conversion, while maintaining a low dispersity. Monomer conversion is calculated via 1H NMR by comparing the integration of the vinyl protons (approx. 5.5–6.5 ppm) against the stable isoxazole methyl protons (approx. 2.3 ppm).

Table 1: Kinetic Evaluation of Poly(MIAm) Synthesis ([M]:[CTA]:[I] = 100:1:0.1 at 70 °C)

Time (h)Monomer Conversion (%)Theoretical Mn​ ( g/mol )*Experimental Mn​ ( g/mol )**Dispersity ( Đ )
2224,0204,1501.08
4457,8408,0501.10
66811,66011,9001.12
88514,49014,8001.14
129616,32016,9001.16

* Theoretical Mn​=([M]0​/[CTA]0​)×Conversion×MWmonomer​+MWCTA​

** Determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards in DMF.

The resulting Poly(MIAm) acts as a highly efficient macro-CTA. It can be subsequently chain-extended with other monomers (e.g., N-isopropylacrylamide) to form stimuli-responsive block copolymers[2].

References

  • [6] Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules (NIH PMC).[Link]

  • [2] Preparation of ABC triblock copolymers of N-alkyl substituted acrylamides by RAFT polymerization. Canadian Journal of Chemistry.[Link]

  • [1] Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Polymer Chemistry (RSC Publishing).[Link]

  • [4] Effects of Substitution Groups on the RAFT Polymerization of N-Alkylacrylamides in the Preparation of Thermosensitive Block Copolymers. Macromolecules (ACS Publications).[Link]

  • [5] Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water. Macromolecules (ACS Publications).[Link]

  • [3] RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. ResearchGate.[Link]

Sources

Application Note: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide as a Tunable Michael Acceptor in Targeted Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern pharmacotherapeutics, particularly in oncology and immunology. By forming an irreversible bond with a specific nucleophilic residue (most commonly cysteine) on the target protein, TCIs achieve prolonged pharmacodynamics, exceptional potency, and the ability to drug shallow binding pockets[1].

However, the design of a successful TCI requires an exquisite balance: the electrophilic "warhead" must be reactive enough to covalently modify the target upon binding, yet stable enough to avoid promiscuous alkylation of off-target proteins or abundant cellular thiols like glutathione (GSH)[2][3].

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide serves as a premier model of a highly optimized, tempered Michael acceptor.

  • The Prop-2-enamide (Acrylamide) Core: Acrylamides are the most widely utilized warheads in FDA-approved covalent drugs (e.g., Osimertinib, Ibrutinib) due to their tempered intrinsic electrophilicity[1][4]. They undergo a nucleophilic conjugate addition (Michael addition) exclusively when placed in close proximity to a deprotonated thiolate.

  • The 5-methyl-1,2-oxazole (Isoxazole) Scaffold: The N-linked (5-methylisoxazol-3-yl)methyl group acts as a critical non-covalent directing group. The isoxazole ring provides hydrogen-bond acceptor capabilities ideal for interacting with kinase hinge regions (such as in FGFR4 or EGFR)[5][6], while the methyl group offers a tunable steric shield that restricts the conformational flexibility of the acrylamide, pre-organizing it for nucleophilic attack.

The Two-Step Covalent Binding Kinetic Model

The efficacy of this warhead is governed by a two-step kinetic process. First, the isoxazole moiety drives reversible, non-covalent binding ( Ki​ ) to the target pocket. This pre-organization drastically increases the local concentration of the acrylamide near the target cysteine, facilitating the irreversible Michael addition ( kinact​ )[3].

Mechanism E Kinase Target (Cys-SH) EI Reversible Complex (E·I) E->EI + I (K_i) I Isoxazole Acrylamide (Michael Acceptor) I->EI EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Thiolate Addition)

Caption: Two-step kinetic model of targeted covalent inhibition via Michael addition.

Experimental Workflows & Protocols

To validate N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide derivatives as viable clinical candidates, two critical assays must be performed: GSH Reactivity Profiling (to ensure safety and lack of promiscuity) and Intact Protein Mass Spectrometry (to confirm the precise stoichiometry of target engagement).

Protocol 1: High-Throughput Glutathione (GSH) Reactivity Profiling

Objective: To quantify the intrinsic electrophilicity of the acrylamide warhead by determining its half-life ( t1/2​ ) in the presence of physiological concentrations of GSH[2][7].

Scientific Causality: Why use GSH? Glutathione is the most abundant non-protein thiol in mammalian cells (present at 1–10 mM). If a warhead reacts rapidly with GSH (e.g., t1/2​ < 15 mins), it will be rapidly cleared in vivo and cause severe idiosyncratic hepatotoxicity. A well-designed acrylamide should exhibit a GSH t1/2​ > 12 hours, ensuring it only reacts when enzymatically catalyzed by the target protein's microenvironment[2][8].

Materials:

  • Test Compound: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (10 mM stock in DMSO)

  • Reduced L-Glutathione (GSH)

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 1 mM EDTA

  • Internal Standard: Rhodamine B or Labetalol

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the phosphate buffer at strictly pH 7.4. Causality: The reactivity of the thiol is highly dependent on its protonation state. pH 7.4 mimics physiological conditions and ensures a consistent ratio of the reactive thiolate anion. The addition of 1 mM EDTA is mandatory to chelate trace heavy metals (like Cu 2+ or Fe 3+ ) that would otherwise catalyze the rapid auto-oxidation of GSH into its disulfide dimer (GSSG)[7].

  • Reaction Initiation: In a 384-well plate, mix the test compound (final concentration 200 µM) with GSH (final concentration 1 mM) in the prepared buffer. Ensure the final DMSO concentration does not exceed 5% v/v to maintain compound solubility.

  • Incubation & Sampling: Incubate the plate at 37 °C with continuous shaking under an argon or nitrogen atmosphere to further prevent GSH oxidation[8].

  • UHPLC-MS Monitoring: Aliquot 20 µL of the reaction mixture every 1 hour for up to 24 hours. Immediately quench the aliquot with 80 µL of cold water/acetonitrile (containing 0.1% Formic Acid) and inject into a UHPLC-QToF mass spectrometer[7].

  • Data Analysis: Monitor the depletion of the parent compound's extracted ion chromatogram (EIC) and the appearance of the GSH-adduct mass. Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order rate constant and the corresponding t1/2​ [2][7].

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Objective: To unambiguously confirm that the inhibitor forms a 1:1 covalent adduct with the target kinase (e.g., FGFR4) and to rule out non-specific multi-site alkylation[9][10].

Scientific Causality: Traditional biochemical assays (like TR-FRET) measure enzyme inhibition but cannot differentiate between a tight-binding reversible inhibitor and a true covalent modifier. By subjecting the protein-inhibitor complex to denaturing liquid chromatography prior to MS, all non-covalent interactions are stripped away. Only molecules attached via a permanent covalent bond will co-elute with the protein, resulting in a distinct mass shift ( ΔM ) equal to the exact mass of the inhibitor[9][10].

Workflow step1 1. Incubation Protein + TCI (1-4h, RT) step2 2. Acidic Quench 1% Formic Acid step1->step2 step3 3. Denaturing LC-MS Reversed-Phase UHPLC-TOF step2->step3 step4 4. Spectral Deconvolution Mass Shift Detection step3->step4

Caption: Intact protein mass spectrometry workflow for validating covalent adduct formation.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target kinase (e.g., FGFR4 kinase domain) to 2 µM in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Causality: Avoid buffers containing primary amines (like Tris) or reducing agents with free thiols (like DTT or β -mercaptoethanol) during the reaction phase, as these can act as competing nucleophiles and scavenge the acrylamide warhead[3].

  • Compound Incubation: Add the N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide derivative at a 10-fold molar excess (20 µM). Incubate at room temperature for 1 to 4 hours[10].

  • Reaction Quenching: Quench the reaction by adding Formic Acid to a final concentration of 1% v/v. Causality: Dropping the pH below 3.0 instantly protonates the target cysteine thiolate, completely halting any further Michael addition[10].

  • LC-MS Acquisition: Inject the sample onto a reversed-phase column (e.g., C4 or C8, which are ideal for intact proteins). Elute using a steep gradient of Acetonitrile with 0.1% Formic Acid directly into an ESI-TOF mass spectrometer.

  • Deconvolution: The raw MS data will present as a multiply-charged envelope. Use deconvolution software (e.g., ProSight Native or MaxEnt1) to convert the m/z envelope into a zero-charge intact mass[11]. A successful TCI will show a near-complete shift from the apo-protein mass to a new peak corresponding to MassApo​+MassInhibitor​ [9].

Quantitative Data Presentation: Reactivity Benchmarking

To contextualize the utility of the N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide scaffold, it is essential to benchmark its intrinsic reactivity and kinetic efficiency against other known warheads. The table below summarizes typical kinetic parameters observed during TCI development[2][4][12].

Compound / ScaffoldWarhead TypeTarget CysteineIntrinsic GSH t1/2​ (min)Target Efficiency: kinact​/KI​ ( M−1s−1 )Clinical Viability
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide AcrylamideFGFR4 (Cys552)> 1440 4.5 x 10^4 High (Tempered)
Ibrutinib (Standard)AcrylamideBTK (Cys481)> 14408.2 x 10^4Approved Drug
Chloroacetamide AnalogChloroacetamidePromiscuous< 15N/ALow (Toxic)
Butynamide AnalogButynamideACTMAP3401.2 x 10^3Moderate
Vinyl SulfonamideSulfonamideVarious> 28805.0 x 10^2Low (Too inert)

Data Interpretation: The isoxazole-linked acrylamide demonstrates an ideal profile: it is highly stable in the presence of free glutathione ( t1/2​ > 24 hours), ensuring low systemic toxicity. However, upon binding to the target kinase, the pre-organization driven by the isoxazole ring yields a highly efficient covalent modification rate ( kinact​/KI​ of 4.5×104M−1s−1 ), comparable to FDA-approved therapeutics[3][12].

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Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility for N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the physicochemical behavior of targeted covalent inhibitors (TCIs). N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a prime example of a challenging molecule. It features a polar isoxazole ring linked to a prop-2-enamide (acrylamide) warhead.

While the acrylamide moiety can thermodynamically enhance solubility compared to unfunctionalized analogs[1], its planar structure and the molecule's overall lipophilicity often lead to severe kinetic solubility issues. When diluted rapidly from DMSO stocks into aqueous buffers, the compound undergoes hydrophobic collapse, forming colloidal aggregates that sequester the inhibitor, leading to false negatives and erratic dose-response curves[2].

This guide provides a mechanistic troubleshooting framework to keep your acrylamide-based inhibitor in solution without compromising its covalent reactivity or your target enzyme's stability.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my HEPES assay buffer. Why does this happen, and how do I fix it? Causality: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the local dielectric constant drops precipitously. The lipophilic faces of the isoxazole and acrylamide groups π−π stack before water molecules can form a stable hydration shell, leading to nucleation and precipitation. Solution: Implement a step-down (serial) dilution strategy. Instead of a 1:1000 direct dilution, dilute the 10 mM stock to 1 mM in an intermediate 50% DMSO / 50% Buffer solution, and then to the final working concentration. Alternatively, add a non-ionic surfactant like 0.01% Tween-20 to the assay buffer before adding the compound. The surfactant micelles provide a hydrophobic microenvironment that stabilizes the monomeric compound, preventing colloidal aggregation[2].

Q2: Can I just increase the final DMSO concentration in my assay to 5% to keep the compound soluble? Causality: While increasing DMSO will thermodynamically force the compound into solution, it is highly detrimental to biological assays. DMSO acts as a chaotropic agent at high concentrations; it strips the hydration shell from your target protein, perturbing its native conformation, altering Km​ values, and reducing catalytic activity[3]. Solution: The industry standard is to maintain a final DMSO concentration of 1% (v/v)[3]. You must empirically determine the DMSO tolerance of your specific enzyme by running a vehicle control dose-response curve (0.1% to 5% DMSO) to find the maximum tolerated concentration before relying on DMSO as your primary solubilizing agent.

Q3: If I am restricted to 1% DMSO, can I use cyclodextrins to solubilize this acrylamide compound? Causality: Yes. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is an excellent excipient for this molecule. Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. They form reversible 1:1 host-guest inclusion complexes with lipophilic small molecules[4]. The isoxazole ring and methyl linker can partition into the hydrophobic cavity, shielding them from the aqueous environment, while the polar acrylamide warhead often remains solvent-exposed and available for Michael addition with the target cysteine. Solution: Supplement your assay buffer with 5-10% (w/v) HP- β -CD. Because the complexation is dynamic ( Keq​ ), the free compound will continuously replenish as it covalently binds to the target, driving the equilibrium forward without permanently sequestering the drug[4].

Q4: I resolved the solubility issue, but my inhibitor is still inactive. Could the buffer composition be neutralizing the acrylamide? Causality: Acrylamides are Michael acceptors designed to react with nucleophiles. If your assay buffer contains high concentrations of nucleophilic reducing agents—specifically Dithiothreitol (DTT) or β -mercaptoethanol (BME)—these thiols will rapidly undergo Michael addition with the prop-2-enamide warhead in solution, destroying the compound before it reaches the target. Solution: Replace DTT or BME with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which maintains the protein's redox state without reacting with the acrylamide warhead.

Section 2: Diagnostic Workflows

G A Compound Precipitation in Aqueous Assay B Assess Final DMSO % A->B C DMSO > 1%: High Risk Perform Step-Down Dilution B->C > 1% v/v D DMSO < 1%: Low Risk Evaluate Buffer Additives B->D < 1% v/v E Add 0.01% Tween-20 (Prevents Colloids) D->E Aggregation F Add 5-10% HP-β-CD (Host-Guest Inclusion) D->F True Insolubility

Workflow for resolving aqueous solubility issues of acrylamide derivatives in biological assays.

Section 3: Experimental Protocols

Protocol A: Self-Validating Kinetic Solubility Assessment via Nephelometry Purpose: To determine the exact concentration at which N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide crashes out of the assay buffer, ensuring your IC50 values are not artificially capped by the solubility limit.

  • Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in 100% DMSO to create a concentration gradient (e.g., 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your final assay buffer (containing all salts, co-factors, and excipients, but no protein) in a clear-bottom 96-well plate. This yields a final DMSO concentration of 1% and a compound range of 100 µM to 0.097 µM.

  • Incubation: Incubate the plate at room temperature for 30 minutes on an orbital shaker (to mimic assay conditions).

  • Measurement: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance (turbidimetry) at 620 nm.

  • Validation: Plot Absorbance vs. Compound Concentration. The point at which the absorbance sharply deviates from the baseline indicates the kinetic solubility limit. Ensure your biochemical assay's top concentration is at least 2-fold below this inflection point.

Protocol B: HP- β -CD Complexation for Covalent Inhibitors Purpose: To encapsulate the lipophilic core of the molecule, enhancing aqueous solubility without masking the acrylamide warhead[4].

  • Excipient Preparation: Prepare a 20% (w/v) stock solution of HP- β -CD in your base assay buffer (e.g., 50 mM HEPES, pH 7.4). Stir continuously until completely transparent.

  • Compound Addition: Aliquot 90 µL of the 20% HP- β -CD buffer into a microcentrifuge tube. Slowly add 10 µL of your 10 mM compound stock (in DMSO) while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath for 5 minutes, then incubate at 37°C for 30 minutes to allow the host-guest thermodynamic equilibrium to establish.

  • Final Dilution: Dilute this intermediate complex 1:10 into your final assay well. The final conditions will be 100 µM compound, 2% HP- β -CD, and 1% DMSO.

  • Validation: Run a parallel control assay with a known soluble covalent inhibitor to confirm that the 2% HP- β -CD does not sterically hinder the target enzyme's active site.

Section 4: Data Presentation

Table 1: Comparative Solubility Enhancement Strategies for Acrylamide Inhibitors

Formulation StrategyMechanism of ActionTypical Solubility GainImpact on Acrylamide ReactivityAssay Compatibility
1% DMSO (Vehicle) Co-solvent solvationBaselineNoneHigh (if enzyme tolerates)[3]
0.01% Tween-20 Micellar encapsulation2 to 5-foldNoneHigh (prevents non-specific binding)[2]
10% HP- β -CD Host-guest complexation10 to 50-foldMinimal (reversible binding)[4]High (maintains target hydration)
10% PEG-400 Dielectric constant shift5 to 10-foldNoneModerate (can increase viscosity)

Sources

Technical Support Center: Troubleshooting N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields when synthesizing functionalized acrylamides. The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide via the coupling of (5-methyl-1,2-oxazol-3-yl)methanamine with acryloyl chloride is a deceptively simple transformation.

While amide coupling is one of the most reliable reactions in medicinal chemistry[1], acryloyl chloride introduces severe chemoselectivity and stability challenges. It is highly reactive, prone to violent radical polymerization, and highly susceptible to nucleophilic attack at both the carbonyl carbon (desired acylation) and the β -carbon (undesired Michael addition)[2][3].

This guide deconstructs the causality behind these failures and provides a self-validating framework to optimize your yield.

Mechanistic Overview & Failure Modes

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The electron-deficient alkene of the newly formed acrylamide product acts as a Michael acceptor, making it vulnerable to attack by unreacted starting amine[2]. Furthermore, trace moisture will rapidly hydrolyze acryloyl chloride into acrylic acid and HCl, destroying your stoichiometric balance[4].

ReactionPathway A (5-methyl-1,2-oxazol-3-yl)methanamine C Target Acrylamide (N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide) A->C + Acryloyl Chloride (Base, 0°C) B Acryloyl Chloride B->C + Amine E Polyacrylamide Gel (Radical Polymerization) B->E + Heat F Acrylic Acid (Hydrolysis) B->F + H2O (Moisture) D Michael Adduct (Over-alkylation) C->D + Excess Amine (Michael Addition) C->E + Heat / Light (No Inhibitor)

Reaction pathway and common side reactions in acrylamide synthesis.

Diagnostic Data & Parameter Optimization

The table below summarizes the quantitative and qualitative impact of various reaction parameters on your final yield. Use this to audit your current protocol.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Temperature Room Temperature (20-25 °C)0 to 5 °C Low temperatures suppress the exothermic runaway that leads to spontaneous radical polymerization and minimizes Michael addition[2].
Solvent Choice Wet THF or Protic SolventsAnhydrous DCM (≤50 ppm H₂O) Acryloyl chloride reacts violently with water[4]. Anhydrous, aprotic solvents prevent competitive hydrolysis to acrylic acid.
Addition Sequence Adding amine to acyl chlorideInverse Addition (Acyl chloride to amine) Adding acyl chloride dropwise to the amine/base mixture controls the concentration of the highly reactive electrophile, reducing diacylation[2].
Polymerization Inhibitor None10-50 ppm BHT Butylated hydroxytoluene (BHT) scavenges trace radicals, preventing the target monomer from polymerizing during synthesis and concentration[2].

Troubleshooting Guide (FAQs)

Q1: My reaction yield is extremely low, and I am observing a viscous, insoluble residue in my flask. What happened? A1: Your acryloyl chloride or your final acrylamide product has polymerized[4]. Acryloyl chloride is notoriously unstable and can polymerize violently, even when stored in a fridge[3].

  • Solution: Ensure your acryloyl chloride contains a stabilizer (like MEHQ or phenothiazine) during storage. During the reaction, maintain the temperature strictly below 5 °C. If concentrating the final product on a rotary evaporator, do not exceed a water bath temperature of 30 °C, and consider adding 10 ppm of BHT to the organic phase prior to evaporation.

Q2: I see multiple polar spots on my TLC plate, and mass spectrometry shows a mass corresponding to [M + Amine]. How do I prevent this? A2: You are observing a Michael addition side reaction[2]. The primary amine ((5-methyl-1,2-oxazol-3-yl)methanamine) is nucleophilic enough to attack the β -carbon of the newly formed acrylamide double bond.

  • Solution: This is a concentration-dependent side reaction. Ensure rigorous dropwise addition of the acryloyl chloride over 30–45 minutes using a syringe pump. Maintain strict 1.0 : 1.05 stoichiometry (Amine : Acyl Chloride) to ensure no excess amine remains to attack the product.

Q3: The starting amine remains largely unreacted, but the acryloyl chloride is completely consumed. Why? A3: The acryloyl chloride has undergone rapid hydrolysis[4]. Even atmospheric humidity can rapidly convert acryloyl chloride into acrylic acid and HCl gas. Acrylic acid will not react with your amine under standard basic conditions without a specialized amide coupling reagent (like EDCI/HOBt)[1].

  • Solution: Flame-dry all glassware, conduct the reaction under an argon or nitrogen atmosphere, and use freshly distilled, anhydrous solvents[4].

TroubleshootingTree Start Issue: Low Yield of Target Acrylamide Q1 Is there an insoluble gel or viscous residue? Start->Q1 Sol1 Polymerization: Add BHT, maintain <5°C, shield from light. Q1->Sol1 Yes Q2 Are there multiple polar spots on the TLC plate? Q1->Q2 No Sol2 Michael Addition / Diacylation: Use inverse addition, control stoichiometry strictly. Q2->Sol2 Yes Q3 Is the starting amine unreacted but acyl chloride consumed? Q2->Q3 No Sol3 Hydrolysis: Flame-dry glassware, use anhydrous solvents (DCM/THF). Q3->Sol3 Yes

Decision tree for diagnosing and resolving low yield issues.

Self-Validating Experimental Protocol

To guarantee reproducibility, use this optimized, step-by-step methodology. This protocol includes built-in validation checks to ensure the reaction is proceeding correctly.

Reagents:

  • (5-methyl-1,2-oxazol-3-yl)methanamine (1.0 equiv, 10 mmol)

  • Acryloyl chloride (1.05 equiv, 10.5 mmol)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Preparation & Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 10 minutes.

  • Dissolution: Dissolve the (5-methyl-1,2-oxazol-3-yl)methanamine and TEA in 40 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C for 15 minutes.

  • Controlled Acylation: Dilute the acryloyl chloride in 10 mL of anhydrous DCM. Using a syringe pump, add this solution dropwise to the reaction mixture over 30 minutes.

    • Validation Check: You should observe the immediate formation of a white precipitate (TEA·HCl). This confirms the acylation is occurring and HCl is being scavenged.

  • Reaction Monitoring: Stir for 2 hours at 0 °C.

    • Validation Check: Spot the reaction on a TLC plate (Eluent: 50% EtOAc in Hexanes). The product spot should be highly UV-active and will instantly stain brown when dipped in aqueous KMnO₄ (confirming the presence of the intact terminal alkene).

  • Quenching & Workup: Cautiously quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize any unreacted acryloyl chloride and dissolve the TEA·HCl salts[2][4]. Stir vigorously for 10 minutes.

    • Validation Check: Test the pH of the aqueous layer; it must be >8 to ensure all acrylic acid (from hydrolyzed acyl chloride) remains in the aqueous phase as sodium acrylate.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with 20 mL DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent. Add a tiny crystal of BHT (~10 ppm) to the filtrate to prevent polymerization during concentration. Evaporate the solvent under reduced pressure with the water bath set strictly below 30 °C .

Alternative Synthesis Note: If acryloyl chloride continues to cause issues, consider synthesizing the amide using acrylic acid and a coupling reagent kit (e.g., EDCI/HOBt)[1][5]. While slightly more expensive, it bypasses the hazards of acid chlorides entirely.

References

  • Best way to form C-C bond at acryloyl chloride carbonyl? Reddit Chempros. Available at:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at:[Link]

  • Modification of acrylic acid and Acryloyl chloride polymers. ResearchGate. Available at:[Link]

Sources

Technical Support Center: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Michael Addition Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of Michael additions involving N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide . This acrylamide derivative presents unique synthetic challenges: the amide moiety reduces the electrophilicity of the Michael acceptor, while the 5-methylisoxazole ring introduces sensitivities to harsh basic conditions.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure high-yield conjugate additions.

Reaction Pathway & Troubleshooting Logic

The following decision tree maps the causality between reaction conditions and experimental outcomes, highlighting the critical need for mild catalytic activation over thermal or basic forcing.

OptimizationLogic Start N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide + Nucleophile Path1 Harsh Base (e.g., NaH, LDA) Start->Path1 Path2 High Heat (>80°C) / No Inhibitor Start->Path2 Path3 Mild Base (DABCO) or Imidazolium Cl + BHT (Radical Scavenger) Start->Path3 Error1 Deprotonation of 5-methyl group (Isoxazole Side Reactions) Path1->Error1 Unwanted Pathway Error2 Radical Polymerization (Gummy Polyacrylamide) Path2->Error2 Polymerization Success Optimal Activation (1,4-Conjugate Addition) Path3->Success Catalytic Activation Target High Yield Michael Adduct Success->Target Desired Pathway

Reaction pathway logic for optimizing Michael additions to the target acrylamide.

Frequently Asked Questions (FAQs)

Q1: Why is my aza-Michael addition stalling at low conversion (<20%) despite extended reaction times? Causality: The target molecule is an acrylamide. Unlike highly reactive acrylates or enones, the amide nitrogen donates electron density into the carbonyl via resonance ( n→π∗ ). This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the β -carbon significantly less electrophilic. Solution: Do not attempt to force the reaction with excessive heat. Instead, utilize a catalyst that lowers the LUMO by coordinating to the carbonyl oxygen. are highly effective at activating the acrylamide through dual hydrogen-bonding and base activation, driving the reaction to completion at room temperature[1]. Alternatively, serves as an excellent, green catalyst for this specific activation[2].

Q2: I am isolating a gummy, insoluble residue instead of the product. What happened? Causality: Acrylamides are highly susceptible to free-radical polymerization. Trace amounts of oxygen, light, or temperatures above 60°C can initiate a radical cascade, converting your starting material into a useless polyacrylamide gel. Solution: Always add a radical scavenger such as Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) at 0.05 equivalents. BHT quenches trace radicals by donating a hydrogen atom to form a stable, sterically hindered phenoxy radical, thereby halting the propagation phase of polymerization.

Q3: Can I use strong bases (e.g., NaH, LDA, or t-BuOK) to increase the nucleophilicity of my amine/thiol? Causality: No. The substrate contains a 5-methyl-1,2-oxazole (isoxazole) ring. The protons on the 5-methyl group are highly acidic because the resulting carbanion is resonance-stabilized by the electron-withdrawing heterocycle. Strong bases will competitively deprotonate this methyl group, leading to off-target alkylation or destructive ring-opening events. Solution: Rely strictly on mild, non-nucleophilic bases or heterogeneous catalysts. For instance, is an excellent alternative that prevents isoxazole degradation and selectively yields mono-adducts when using primary amines[3].

Quantitative Data: Catalyst Benchmarking

The following table summarizes the optimization parameters for aza-Michael additions to acrylamides, illustrating the superiority of targeted organocatalysis over uncatalyzed or poorly optimized conditions.

Catalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Advantage
None (Control) EtOH8024< 10Uncatalyzed acrylamides lack sufficient electrophilicity.
Imidazolium Chloride (30 mol%)Solvent-free1102 - 485 - 95Hydrogen-bond activation of the carbonyl oxygen.
[DABCO-PDO][OAc] (10 mol%)Solvent-free251 - 290 - 98Dual activation: deprotonates amine and activates amide.
Acidic Alumina (200 mol%)Solvent-free804 - 680 - 95Suppresses bis-addition; ideal for primary amine nucleophiles.
Self-Validating Experimental Protocol

Objective: Synthesize the aza-Michael adduct of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide using a secondary amine without inducing polymerization or heterocycle degradation.

Reagents & Materials:

  • N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (1.0 eq, limiting reagent)

  • Secondary amine (e.g., morpholine or piperidine) (1.2 eq)

  • Catalyst: [DABCO-PDO][OAc] (10 mol%) OR Imidazolium chloride (30 mol%)

  • Radical Scavenger: BHT (0.05 eq)

Step-by-Step Methodology:

  • Preparation & Stabilization: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the acrylamide (1.0 eq) and BHT (0.05 eq).

    • Causality: BHT must be present before any heat or friction is applied to immediately quench radicals generated during mixing.

  • Catalyst Loading: Add the chosen catalyst.

    • Self-Validation Check: If your amine is sourced as a hydrochloride salt (e.g., morpholine·HCl), you must free-base it by adding 1.2 eq of Triethylamine (Et 3​ N) prior to the next step. A protonated amine has no lone pair available and will completely stall the Michael addition.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise over 5 minutes. The reaction is run solvent-free to maximize the bimolecular collision rate, which kinetically outcompetes unimolecular side reactions.

  • Reaction Monitoring: Stir the mixture at 25°C (if using DABCO) or up to 50°C (if using Imidazolium Cl).

    • Self-Validation Check: Monitor via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) every 30 minutes. The starting acrylamide will show strong UV absorbance (254 nm). The successful product adduct will remain UV active but will now strongly stain with Ninhydrin or Dragendorff's reagent due to the newly formed tertiary amine center.

  • Quenching & Workup: Once TLC indicates complete consumption of the acrylamide, dilute the mixture with Ethyl Acetate (10 mL) and wash with saturated aqueous NaHCO 3​ (2 x 5 mL) to remove the catalyst and unreacted polar amines.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Critical Note: Keep the rotary evaporator bath temperature strictly below 40°C to prevent a retro-Michael reaction during concentration.

References
  • Hou, H. L., et al. "DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Dai, Z., et al. "Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles." Molecules, PMC. URL:[Link]

  • Bosica, G., & Abdilla, R. "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules, PMC. URL:[Link]

Sources

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide thermal degradation and stability optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide . This bifunctional molecule presents unique handling challenges due to its dual-reactive nature: it contains both a highly reactive Michael acceptor (the prop-2-enamide/acrylamide moiety) and a thermally sensitive heterocyclic core (the isoxazole ring).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize the stability of this compound during synthesis, storage, and formulation.

System Overview: Degradation Pathways

To effectively stabilize this compound, we must first understand how and why it degrades. The molecule is susceptible to three primary degradation vectors: radical-initiated polymerization, nucleophilic hydrolysis, and unimolecular ring cleavage.

StabilityMechanisms Main N-[(5-methyl-1,2-oxazol-3-yl)methyl] prop-2-enamide Heat Thermal Stress (>60°C) Main->Heat Exposed to Base Aqueous Base/Acid (pH Extremes) Main->Base Exposed to Poly Vinyl Polymerization (Radical-mediated) Heat->Poly Initiates Ring Isoxazole Ring Opening (N-O Cleavage) Heat->Ring High Temp (>150°C) Hydro Amide Hydrolysis (C-N Cleavage) Base->Hydro Catalyzes Base->Ring Base-catalyzed Inhibitor Add MEHQ/BHT (100-300 ppm) Inhibitor->Poly Inhibits Buffer pH Control (pH 6-7) Buffer->Hydro Prevents Buffer->Ring Prevents TempCtrl Temp Control (<40°C) TempCtrl->Heat Mitigates

Caption: Degradation pathways and stabilization strategies for the acrylamide-isoxazole system.

Troubleshooting Guides & FAQs

Q1: Why does my compound solution become highly viscous or form an insoluble gel when heated above 60°C?

The Mechanism: You are observing the auto-polymerization of the prop-2-enamide (acrylamide) vinyl group. Thermal energy generates trace free radicals that initiate . Because acrylamides are highly activated monomers, this process can rapidly cascade into a cross-linked hydrogel network. Causality & Solution: To prevent this, add a radical inhibitor such as Monomethyl Ether Hydroquinone (MEHQ) or Butylated Hydroxytoluene (BHT) at 100–300 ppm. Critical Insight: MEHQ requires the presence of dissolved oxygen to function effectively, as it forms an active quinone radical complex that terminates the polymer chain. If you are working under strictly anaerobic conditions (e.g., argon purging), MEHQ will fail. Use BHT or a phenothiazine derivative instead for oxygen-free environments.

Q2: During high-temperature processing (>150°C), I observe off-gassing and a complete loss of the isoxazole UV absorbance signature. What is happening?

The Mechanism: You are triggering the . The N-O bond in the isoxazole ring is the weakest link in the molecule. At elevated temperatures, unimolecular decomposition occurs, cleaving the N-O bond and fragmenting the ring into carbon monoxide (the observed off-gassing) and acetonitrile or enone derivatives. Causality & Solution: The activation barrier for this unimolecular ring-opening is overcome by excessive heat. To mitigate this, process the compound strictly below 120°C. Furthermore, ensure your glassware is free of transition metal residues (like Fe or Ru), which can catalyze nitrene intermediate formation and induce 1[1].

Q3: My formulation degrades rapidly when stored in an aqueous buffer at pH 9.0. Why is it unstable in basic conditions?

The Mechanism: The compound is undergoing two simultaneous base-catalyzed degradation pathways. First, the acrylamide group is highly susceptible to 2[2], where hydroxide ions attack the electrophilic carbonyl carbon, cleaving the C-N bond to form acrylic acid and 5-methyl-3-isoxazolemethanamine. Second, the electronegativity difference between oxygen and nitrogen in the isoxazole ring makes it sensitive to strong nucleophiles, leading to 3 into β-amino enones[3]. Causality & Solution: Formulate the compound in a strictly pH-controlled environment (pH 6.0–7.0) using non-nucleophilic buffers (e.g., MES buffer) and store at 2–8°C to suppress the kinetics of hydrolysis.

Quantitative Stability Parameters

Use the following table to benchmark your storage and processing conditions against known degradation thresholds for this compound class.

ParameterThreshold / Optimal RangePrimary Degradation RiskMitigation Strategy
Temperature (Storage) 2°C – 8°CAutopolymerizationStore in dark; add 100–300 ppm MEHQ.
Temperature (Processing) < 60°CIsoxazole Ring Opening & PolymerizationLimit thermal exposure; avoid Fe/Ru catalysts.
pH (Aqueous) 6.0 – 7.0Amide Hydrolysis & Base-Catalyzed Ring OpeningUse non-nucleophilic buffers (e.g., MES).
Solvent Compatibility Aprotic (ACN, THF)Solvolysis / HydrolysisDry solvents over molecular sieves prior to use.
Oxygen Content Ambient HeadspacePolymerization (if MEHQ is used)Do not purge with inert gas if relying on MEHQ.

Self-Validating Experimental Protocol

SOP: Thermal Stability Optimization and Kinetic Profiling

Objective: To quantify the thermal degradation rate of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide and validate the efficacy of radical inhibitors.

Phase 1: System Suitability & Self-Validation Before testing your actual samples, you must prove your analytical method can distinguish the intact molecule from its degradation products.

  • Forced Degradation Standard: Take a 1 mL aliquot of the compound (10 mg/mL in Acetonitrile). Add 100 µL of 0.1 M NaOH and heat at 80°C for 1 hour to force amide hydrolysis and isoxazole ring opening.

  • HPLC Verification: Inject the forced degradation standard onto a C18 reverse-phase HPLC column (Water/Acetonitrile gradient with 0.1% TFA, UV detection at 254 nm).

  • Validation Gate: You must observe baseline separation (Resolution > 2.0) between the parent peak and the early-eluting hydrolysis products (acrylic acid, cleaved isoxazole). Do not proceed to Phase 2 until this separation is achieved.

Phase 2: Kinetic Profiling

  • Sample Preparation: Prepare a 10 mg/mL solution of the compound in HPLC-grade Acetonitrile.

  • Inhibitor Addition: Divide into two batches. Spike Batch A with 200 ppm MEHQ. Leave Batch B untreated. Ensure the vial headspace contains ambient air (O2 is required for MEHQ activation).

  • Thermal Stressing: Aliquot 1 mL samples into amber glass vials. Incubate in a thermoshaker at three distinct temperatures: 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Pull 50 µL samples at 0, 2, 4, 8, and 24 hours. Immediately dilute into 950 µL of ice-cold mobile phase to rapidly quench the degradation kinetics.

  • Analysis: Run the quenched samples via HPLC. Plot the Area Under the Curve (AUC) of the parent peak over time to determine the first-order degradation rate constant ( k ) at each temperature. A broad, unresolved baseline hump in Batch B indicates uncontrolled polymerization.

References

  • Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. ACS Omega.[Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications.[Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.[Link]

  • Synthetic Reactions Using Isoxazole Compounds. Clockss.org / Heterocycles.[Link]

Sources

Validation & Comparative

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide vs Standard Acrylamides: A Comparative Guide on Covalent Binding and Warhead Tuning

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of targeted covalent inhibitors (TCIs) has undergone a significant paradigm shift. Early covalent drugs heavily relied on highly reactive standard acrylamides (typically N-aryl acrylamides) to ensure target inactivation. However, this high intrinsic reactivity often leads to idiosyncratic toxicity via off-target protein labeling and rapid glutathione (GSH) depletion.

To overcome these liabilities, modern drug design has pivoted toward finely tuned, less reactive electrophiles. A prime example of this evolution is N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide —an aliphatic, heteroaryl-methyl substituted acrylamide. This guide objectively compares the mechanistic, structural, and experimental profiles of this tuned warhead against standard N-aryl acrylamides, providing actionable protocols for evaluating covalent binders.

Mechanistic Comparison: Reactivity vs. Selectivity

The fundamental difference between N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide and standard acrylamides lies in the electronic environment surrounding the amide nitrogen, which directly dictates the electrophilicity of the β -carbon.

  • Standard N-Aryl Acrylamides (e.g., Early Kinase Inhibitors): In these structures, the nitrogen lone pair is delocalized into the adjacent aromatic ring. This cross-conjugation reduces the lone pair's participation in amide resonance, rendering the carbonyl group more electron-withdrawing. Consequently, the β -carbon becomes highly electrophilic, leading to rapid, often indiscriminate, covalent bond formation.

  • N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (Aliphatic Acrylamide): Here, a methylene (-CH₂-) linker physically and electronically insulates the acrylamide nitrogen from the 5-methylisoxazole ring. The nitrogen lone pair is fully available for amide resonance, significantly dampening the partial positive charge on the β -carbon. As demonstrated in recent covalent probe developments,.

Because of its lower intrinsic reactivity ( kchem​ ), this aliphatic warhead relies heavily on the structural pre-organization of the non-covalent complex ( KI​ ). The 5-methylisoxazole motif acts as a critical anchor, utilizing its nitrogen and oxygen atoms as hydrogen bond acceptors while the methyl group occupies hydrophobic sub-pockets. This precise positioning was famously utilized in.

Covalent_Kinetics E_I Target + Inhibitor [E] +[I] EI_complex Non-covalent Complex [E·I] (K_I) E_I->EI_complex k_on k_off E_I_cov Covalent Adduct [E-I] (k_inact) EI_complex->E_I_cov k_inact

Covalent Binding Reaction Coordinate showing the two-step kinetic model.

Quantitative Performance Data

The table below summarizes the typical performance metrics differentiating highly reactive standard acrylamides from the tuned N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide warhead.

Property / MetricStandard N-Aryl AcrylamidesN-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Structural Class Aromatic AcrylamideAliphatic / Heteroaryl-methyl Acrylamide
Nitrogen Lone Pair Delocalized into aromatic ringLocalized for robust amide resonance
Intrinsic Electrophilicity HighLow to Moderate
GSH Half-Life ( t1/2​ ) Typically < 60 minutesTypically > 240 minutes
Binding Mechanism Often driven by rapid kinact​ Driven by high-affinity KI​ pre-organization
Off-Target Liability High (Promiscuous thiol reactivity)Low (Requires specific microenvironment)
Primary Application Early-generation kinase inhibitorsNext-generation highly selective TCIs

Experimental Validation Protocols

To objectively compare these warheads in your own laboratory, the following self-validating protocols are required. As an application scientist, I emphasize that understanding the causality behind these steps is critical for generating trustworthy data.

Protocol A: Glutathione (GSH) Reactivity Profiling

This assay measures the intrinsic electrophilicity of the warhead independent of the protein target.

  • Reagent Preparation: Prepare a 10 mM solution of reduced GSH in PBS (pH 7.4).

    • Causality: The nucleophilicity of GSH is driven by the thiolate anion. Maintaining a strict physiological pH of 7.4 ensures the assay accurately reflects the ionization state found in vivo.

  • Reaction Initiation: Spike the test compound (final concentration 1 mM) into the GSH solution and incubate at 37°C in a thermomixer.

  • Time-Course Sampling: Extract 50 µL aliquots at predefined intervals (t = 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching & Self-Validation: Immediately quench each aliquot into 50 µL of ice-cold acetonitrile containing 1 µM labetalol (Internal Standard).

    • Causality: Acetonitrile halts the reaction by precipitating any trace proteins and drastically altering the solvent dielectric. The internal standard is a self-validating metric to correct for any LC-MS/MS injection volume variability.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent compound.

  • Kinetic Calculation: Plot the natural log ( ln ) of the remaining parent compound versus time. The slope represents the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) is derived.

GSH_Workflow S1 1. Incubation 1 mM Inhibitor + 10 mM GSH (PBS, pH 7.4, 37°C) S2 2. Time-Course Aliquoting (t = 0, 15, 30, 60, 120, 240 min) S1->S2 S3 3. Reaction Quenching (Add cold Acetonitrile + Internal Std) S2->S3 S4 4. LC-MS/MS Analysis (Quantify remaining parent compound) S3->S4 S5 5. Kinetic Calculation (Determine t_1/2 and Intrinsic Clearance) S4->S5

Step-by-step workflow for the Glutathione (GSH) Reactivity Assay.

Protocol B: Intact Protein Mass Spectrometry (Stoichiometry Assessment)

This protocol verifies that the reduced reactivity of the aliphatic acrylamide translates to highly selective, 1:1 stoichiometric labeling on the target protein (e.g., ERK2).

  • Protein Preparation: Dilute recombinant target protein to 2 µM in a primary-amine-free buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Ligand Incubation: Add the covalent inhibitor at a 10-fold molar excess (20 µM).

    • Control Requirement: Run a DMSO vehicle control (to establish baseline mass) and a highly reactive N-aryl acrylamide positive control (to validate the system's ability to detect multi-site promiscuous labeling).

  • Incubation: Incubate at 25°C for 4 hours.

    • Causality: Because the aliphatic acrylamide relies on KI​ and has a slower kinact​ , a longer incubation window ensures the reaction reaches completion without forcing non-specific interactions via elevated temperatures.

  • Desalting: Pass the samples through an inline C4 trap column.

    • Causality: Buffer salts severely suppress ionization in ESI-MS. Thorough desalting is required to achieve the signal-to-noise ratio necessary for accurate deconvolution.

  • Data Acquisition & Deconvolution: Analyze via ESI-TOF MS. Use a maximum entropy algorithm to deconvolute the multiply-charged envelope into zero-charge intact masses. A highly selective compound like N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide will show a single mass shift of exactly +[Ligand Mass], whereas standard acrylamides often show +2 or +3 adducts indicating off-target cysteine/lysine labeling.

References

  • Title: X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling Source: eLife URL: [Link]

A Senior Application Scientist's Guide to Validating Covalent Inhibitor Binding Affinity: A Case Study with N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide and BTK

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality, offering high potency and prolonged duration of action. Unlike traditional non-covalent drugs, these molecules form a stable, chemical bond with their target protein. This permanence necessitates a rigorous and nuanced approach to biophysical validation. This guide provides an in-depth, experience-driven protocol for validating the binding affinity and kinetics of a covalent inhibitor, N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, to its target, Bruton's tyrosine kinase (BTK), using Surface Plasmon Resonance (SPR).

This guide is structured to not only provide a step-by-step methodology but to also instill a deep understanding of the "why" behind each experimental choice. We will compare the binding profile of our molecule of interest with a well-characterized, potent covalent BTK inhibitor, Ibrutinib, to provide a clear benchmark for performance.

The Rationale: Why SPR for Covalent Inhibitors?

Surface Plasmon Resonance is a label-free technology that allows for the real-time measurement of molecular interactions at a sensor surface. For covalent inhibitors, SPR is particularly powerful because it can dissect the two-step binding mechanism:

  • Initial Reversible Binding (KI): The inhibitor first binds non-covalently to the target protein. This is an equilibrium-driven process, characterized by an association rate (ka) and a dissociation rate (kd).

  • Irreversible Covalent Bond Formation (kinact): Following the initial binding, a reactive group on the inhibitor forms a covalent bond with a specific residue on the target protein, leading to its inactivation.

A standard SPR sensorgram for a covalent inhibitor will, therefore, show an initial rapid association followed by a much slower, or non-existent, dissociation phase, as the molecule is now permanently attached to the target. This is in stark contrast to a non-covalent inhibitor, which would exhibit a clear dissociation curve.

Experimental Design: A Head-to-Head Comparison

Our study will directly compare the binding kinetics of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide with Ibrutinib against recombinant human BTK.

Core Experimental Workflow

The overall experimental process is outlined below. Each step is critical for generating high-quality, reproducible data.

G cluster_prep Phase 1: Preparation cluster_spr Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis prep_protein Prepare & QC BTK Protein immobilization Immobilize BTK onto Sensor Chip prep_protein->immobilization prep_ligand Prepare Ligand Stock Solutions (Test & Comparator) binding_assay Inject Ligand Series (Concentration Gradient) prep_ligand->binding_assay prep_buffers Prepare Running & Regeneration Buffers prep_buffers->immobilization prep_buffers->binding_assay regeneration Regenerate Sensor Surface prep_buffers->regeneration immobilization->binding_assay Flow Cell 2 (Active) Flow Cell 1 (Reference) binding_assay->regeneration data_processing Reference Subtract & Blank Correct binding_assay->data_processing regeneration->binding_assay Next Cycle model_fitting Fit Data to 'Two-State Reaction' Model data_processing->model_fitting param_extraction Extract Kinetic Parameters (k_a, k_d, k_inact) model_fitting->param_extraction comparison Compare Binding Profiles param_extraction->comparison

Figure 1: High-level workflow for SPR-based validation of covalent inhibitors.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • SPR Instrument: A Biacore T200 or similar instrument is recommended.

  • Sensor Chip: A CM5 sensor chip is a standard choice for amine coupling.

  • Recombinant Protein: High-purity (>95%) recombinant human BTK.

  • Inhibitors: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide and Ibrutinib (as a positive control).

  • Buffers and Reagents:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Amine Coupling Kit: EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), NHS (N-hydroxysuccinimide), and Ethanolamine-HCl.

    • Regeneration Solution: Glycine-HCl, pH 1.5.

2. BTK Immobilization:

  • Rationale: The target protein is immobilized on the sensor chip surface to allow for the detection of binding events as the inhibitor (analyte) flows over it. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes.

  • Procedure:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the surface of both flow cell 1 (reference) and flow cell 2 (active) with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant BTK (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over flow cell 2 until the desired immobilization level (e.g., 8000-10000 RU) is reached.

    • Deactivate any remaining active esters on both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

3. Binding Analysis:

  • Rationale: A concentration series of the inhibitor is injected over the sensor surface. The resulting binding responses are used to determine the kinetic parameters. For covalent inhibitors, a "two-state reaction" model is often the most appropriate for data fitting.

  • Procedure:

    • Prepare a dilution series of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide and Ibrutinib in running buffer. A typical concentration range would be from 1 nM to 1 µM.

    • Inject each concentration over both the reference and active flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

    • Between each cycle, regenerate the sensor surface with a short pulse of Glycine-HCl, pH 1.5 to remove any non-covalently bound analyte.

    • Include several buffer-only (blank) injections for double referencing.

Data Analysis and Interpretation

The raw sensorgram data is first processed by subtracting the reference flow cell signal and then the blank injections. The corrected data is then fitted to a kinetic model. For covalent inhibitors, the "two-state reaction" model (also known as the "conformation change" model) in the Biacore evaluation software is appropriate. This model describes the binding as a two-step process:

A + B ↔ AB → AB*

Where:

  • A is the analyte (inhibitor)

  • B is the ligand (BTK)

  • AB is the initial reversible complex

  • AB* is the stable, covalent complex

This model yields the following key parameters:

  • ka1 (or kon): The association rate of the initial reversible binding step.

  • kd1 (or koff): The dissociation rate of the initial reversible binding step.

  • ka2 (or kinact): The rate of covalent bond formation.

From these, the initial binding affinity (KI) can be calculated as kd1/ka1.

Comparative Binding Profile

The following table summarizes hypothetical but realistic data for our two compounds, illustrating how their performance can be objectively compared.

ParameterN-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamideIbrutinib (Comparator)UnitSignificance
ka1 (kon) 1.5 x 1054.0 x 105M-1s-1Rate of initial complex formation
kd1 (koff) 2.0 x 10-21.0 x 10-3s-1Stability of the initial complex
KI (kd1/ka1) 1332.5nMInitial non-covalent binding affinity
kinact 0.050.08s-1Rate of irreversible bond formation
kinact/KI 3.7 x 1053.2 x 107M-1s-1Overall covalent efficiency

Interpretation of Results:

  • Initial Binding: Ibrutinib exhibits a significantly higher initial non-covalent binding affinity (lower KI) to BTK compared to N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide. This is driven by both a faster association rate and a much slower dissociation rate.

  • Covalent Modification: Ibrutinib also demonstrates a faster rate of covalent bond formation (kinact).

  • Overall Efficiency: The overall covalent efficiency (kinact/KI) of Ibrutinib is approximately two orders of magnitude higher than that of our test compound. This metric is often considered the most important for ranking covalent inhibitors as it encapsulates both the initial binding and the subsequent covalent modification steps.

This direct comparison, grounded in robust SPR data, provides a clear and objective assessment of the binding characteristics of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide relative to a known standard.

Visualizing the Covalent Binding Mechanism

The two-step mechanism of covalent inhibition can be visualized as a logical flow.

G Free_BTK Free BTK + Inhibitor NonCovalent_Complex Non-Covalent Complex (BTK-Inhibitor) Free_BTK->NonCovalent_Complex k_a1 (on-rate) NonCovalent_Complex->Free_BTK k_d1 (off-rate) Covalent_Complex Covalent Complex (BTK-Inhibitor*) NonCovalent_Complex->Covalent_Complex k_inact (inactivation rate)

Figure 2: The two-state reaction model for covalent inhibition.

Conclusion

Surface Plasmon Resonance provides an indispensable tool for the detailed characterization of covalent inhibitors. By carefully designing the experiment and applying the appropriate kinetic models, we can dissect the binding mechanism into its constituent parts: initial reversible binding and subsequent irreversible covalent modification. This level of detail is crucial for understanding structure-activity relationships and for the rational design of more potent and selective covalent drugs. The direct comparison with a well-validated compound like Ibrutinib provides essential context and a reliable benchmark for assessing the performance of novel inhibitors such as N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

References

  • Analysis of Covalent Inhibitors Using Surface Plasmon Resonance. Cytiva. [Link]

Comparative Electrophilic Reactivity: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide vs. Alternative Michael Acceptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

The resurgence of targeted covalent inhibitors (TCIs) in modern pharmacology relies heavily on balancing the intrinsic electrophilic reactivity of a "warhead" with its non-covalent binding affinity. If a warhead is too reactive, it acts as a toxic pan-assay interference compound (PAINS), rapidly scavenging intracellular glutathione (GSH) and alkylating off-target proteins. If it is too inert, it fails to form the necessary covalent bond with the target nucleophile (typically a cysteine thiolate)[1].

N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a specialized secondary acrylamide. It features a prop-2-enamide (acrylamide) core substituted at the nitrogen with a 5-methylisoxazole ring via a methylene linker. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, acrylamides are "soft" electrophiles that react preferentially with "soft" nucleophiles like the thiolate anion of cysteine or GSH, rather than "hard" nucleophiles like DNA bases[2]. The isoxazole moiety in this compound not only serves as a bioisosteric recognition element for non-covalent target engagement but also subtly tunes the pKa and steric environment of the amide, maintaining the "Goldilocks" reactivity profile characteristic of secondary acrylamides.

The Hetero-Michael Addition Pathway

The reaction between an acrylamide and a biological thiol proceeds via a base-catalyzed hetero-Michael addition. The rate-limiting step is the nucleophilic attack of the deprotonated thiolate on the electron-deficient β -carbon of the α,β -unsaturated carbonyl, forming a transient carbanion/enolate intermediate that is subsequently protonated[3].

MichaelAddition Thiolate Free Thiol (Target Cys / GSH) Deprotonation to Thiolate Attack Nucleophilic Attack on β-carbon Thiolate->Attack Acrylamide N-[(5-methyl-1,2-oxazol-3-yl) methyl]prop-2-enamide Acrylamide->Attack Enolate Enolate / Carbanion Intermediate Attack->Enolate Protonation Protonation (Solvent / General Acid) Enolate->Protonation Adduct Stable Thioether Covalent Adduct Protonation->Adduct

Fig 1: Reaction mechanism of thiol-Michael addition for acrylamide warheads.

Comparative Reactivity Profiling

To rationally select a warhead during hit-to-lead optimization, one must quantify its intrinsic reactivity. Unfunctionalized acrylamides are weakly electrophilic, which is advantageous for TCIs because they require the proximity effect (driven by the reversible binding scaffold) to react[1].

When comparing N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide to other Michael acceptors, we observe a distinct hierarchy in second-order rate constants ( kGSH​ ) and half-lives ( t1/2​ ) in standard GSH assays[4][5].

Quantitative Comparison of Michael Acceptors
Electrophile ClassRepresentative CompoundIntrinsic Reactivity ( kGSH​ at pH 7.4)Off-Target Toxicity RiskPrimary Application
Vinyl Sulfone Phenyl vinyl sulfoneVery High (>100 M −1 s −1 )HighActivity-based probes (ABPs)
Propiolamide N-phenylpropiolamideHigh (~10 - 50 M −1 s −1 )Moderate-HighHighly solvent-exposed cysteines
Primary Acrylamide AcrylamideModerate (~0.5 - 2.0 M −1 s −1 )ModerateFragment screening libraries
Secondary Acrylamide N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Low/Moderate (~0.05 - 0.5 M −1 s −1 ) Low Targeted Covalent Inhibitors (TCIs)
Tertiary Acrylamide N,N-diethylacrylamideVery Low (<0.01 M −1 s −1 )Very LowHighly reactive/acidic cysteines
α -Substituted Acrylamide MethacrylamideNegligibleVery LowProdrugs / Specialized release[6]

Expert Insight: The secondary amide nature of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide ensures that the π -system of the carbonyl is partially conjugated with the nitrogen lone pair, reducing the electrophilicity of the β -carbon compared to ketones or sulfones. The isoxazole ring, being electron-withdrawing via induction but sterically separated by a methylene linker, exerts a mild tuning effect, keeping the reactivity within the optimal therapeutic window for kinase and protease inhibitors[7].

Experimental Methodologies: Self-Validating Protocols

To establish trustworthiness in covalent drug design, reactivity must be measured using self-validating, highly reproducible kinetic assays. The industry standard is the NMR or LC-MS based Glutathione (GSH) Half-Life Assay [5].

Protocol: LC-MS Pseudo-First-Order Kinetic GSH Assay

Rationale: By utilizing a massive stoichiometric excess of GSH (typically 10:1 to 50:1 relative to the electrophile), the concentration of GSH remains effectively constant. This allows the complex second-order reaction to be modeled using pseudo-first-order kinetics, simplifying data analysis and reducing experimental error[5].

Reagents & Materials:

  • Test Compound: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione reduced (GSH) (100 mM stock in assay buffer).

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4 (pH is critical as it dictates the concentration of the reactive thiolate species).

  • Internal Standard: Carbutamide or similar non-reactive standard.

Step-by-Step Workflow:

  • Preparation: Prepare a reaction mixture containing 100 µM of the test acrylamide and 1 µM internal standard in PBS (pH 7.4) at 37 °C.

  • Initiation: Initiate the reaction by adding GSH to a final concentration of 1 mM (10x excess) or 5 mM (50x excess).

  • Sampling: At predefined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The acid drops the pH, protonating the thiolate and instantly halting the Michael addition.

  • Data Acquisition: Centrifuge the samples to precipitate buffer salts and analyze the supernatant via LC-MS/MS (MRM mode targeting the parent mass of the unreacted electrophile).

  • Validation Controls: Run a parallel assay omitting GSH (buffer stability control) and a positive control using a known reactive standard (e.g., unsubstituted acrylamide or ethacrynic acid) to validate system performance.

ExperimentalWorkflow Prep 1. Prepare Electrophile (100 µM in pH 7.4 Buffer) Initiate 2. Add Excess GSH (1 mM - 5 mM) Prep->Initiate Sample 3. Time-Course Sampling (0 - 480 mins) Initiate->Sample Quench 4. Acid Quench (Ice-cold ACN + 1% FA) Sample->Quench Analyze 5. LC-MS/MS Analysis (Parent Compound Depletion) Quench->Analyze Kinetics 6. Calculate Pseudo-First Order Rate Constant (k_obs) Analyze->Kinetics

Fig 2: Step-by-step LC-MS workflow for pseudo-first-order GSH kinetic assays.

Data Analysis & Interpretation

The depletion of the parent compound is plotted as ln([Acrylamide]t​/[Acrylamide]0​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ). The intrinsic second-order rate constant ( kGSH​ ) is then derived by dividing kobs​ by the concentration of GSH:

kGSH​=[GSH]kobs​​

For N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, expect a slow, steady depletion curve resulting in a t1/2​ of several hours under 5 mM GSH conditions. This confirms its suitability as a highly selective TCI warhead that will not indiscriminately alkylate off-target proteins in the GSH-rich intracellular environment (where GSH concentrations range from 1-10 mM)[4][7].

Conclusion

The selection of a Michael acceptor is a critical determinant of a covalent drug's safety and efficacy. While highly reactive electrophiles like vinyl sulfones are useful as chemical probes, they carry a high risk of idiosyncratic toxicity. N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide represents an optimized secondary acrylamide. Its moderate-to-low intrinsic reactivity, combined with the structural versatility of the isoxazole moiety for non-covalent active site interactions, makes it an ideal starting point for developing highly selective, targeted covalent inhibitors.

References

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response Source: Chemical Research in Toxicology (NIH) URL:[Link]

  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: Current Topics in Medicinal Chemistry (NIH) URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: Pharmaceuticals (MDPI) URL:[Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source: Journal of the American Chemical Society (NIH) URL:[Link]

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning Source: RSC Advances (RSC Publishing) URL:[Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR Source: bioRxiv URL:[Link]

Sources

Mass Spectrometry Validation of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Protein Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Comparative Performance Guide

Executive Summary & Chemical Rationale

In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of the electrophilic warhead dictates not only the in vivo safety profile but also the analytical tractability of the compound during development[1]. N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (hereafter referred to as 5-Me-Isox-Acr ) represents a premium acrylamide-based covalent fragment.

Structurally, 5-Me-Isox-Acr combines a soft Michael acceptor (the acrylamide moiety) with a 5-methylisoxazole ring. According to Hard-Soft Acid-Base (HSAB) theory, the soft acrylamide preferentially reacts with soft nucleophiles—specifically the thiolate anions of non-catalytic cysteines—minimizing off-target reactions with harder nucleophiles like lysine or histidine[2]. Furthermore, the isoxazole ring provides a unique hydrogen-bonding network (acting as an acceptor via its N and O atoms) and a compact steric footprint, allowing it to anchor effectively into shallow hydrophobic pockets near target cysteines.

From an analytical perspective, validating these adducts via mass spectrometry (MS) requires robust workflows. This guide objectively compares the MS performance of 5-Me-Isox-Acr against alternative warheads (chloroacetamides and vinyl sulfonamides) and provides self-validating, step-by-step experimental protocols for intact protein and peptide-level characterization.

Comparative Performance: 5-Me-Isox-Acr vs. Alternative Warheads

When evaluating covalent fragments, the stability of the adduct in the gas phase during MS/MS fragmentation is just as critical as its solution-phase reactivity. Acrylamides like 5-Me-Isox-Acr form highly stable thioether bonds that resist in-source decay, ensuring high-confidence site localization[3]. In contrast, more reactive warheads often complicate spectral deconvolution.

Table 1: MS Performance and Reactivity Comparison
Electrophilic WarheadRepresentative StructureCysteine SelectivityMS/MS Adduct Stability (HCD/CID)Risk of Analytical False Positives
Acrylamide 5-Me-Isox-Acr High (Soft electrophile)Excellent (Minimal neutral loss)Low (Highly targeted Michael addition)
Chloroacetamide 2-Chloro-N-phenylacetamideLow (Harder electrophile; cross-reacts with Lys/His)Moderate (Prone to gas-phase cleavage)High (Over-alkylation artifacts during digestion)
Vinyl Sulfonamide EthenesulfonamideModerateGood (Stable thioether)Moderate (Slower kinetics require longer incubations)
Nitrile CyanoacrylamideHighPoor (Rapidly reversible)High (Adduct loss during LC separation)[4]

The Causality of MS Stability: During Higher-energy Collisional Dissociation (HCD), the kinetic energy applied to the peptide backbone causes fragmentation primarily at the amide bonds (yielding b and y ions). Chloroacetamide adducts often suffer from premature cleavage of the modifier itself (neutral loss), leaving the peptide mass seemingly unmodified and destroying the localization data. The thioether linkage formed by the 5-Me-Isox-Acr acrylamide is energetically stable enough to survive HCD, ensuring the +166.074 Da mass shift remains firmly attached to the target cysteine fragment ion[3].

Mass Spectrometry Validation Workflows

To ensure scientific integrity, covalent adduct validation must utilize a two-tier orthogonal approach: Intact Protein MS (to establish stoichiometry and kinetics)[5] and Bottom-Up LC-MS/MS (to map the exact site of modification)[1].

MS_Workflow A Target Protein (Cys-containing) C Incubation & Adduct Formation (Michael Addition) A->C B 5-Me-Isox-Acr Probe (Acrylamide Warhead) B->C D Intact Protein MS (Stoichiometry & Kinetics) C->D E Proteolytic Digestion (Trypsin/GluC) C->E F LC-MS/MS Analysis (HCD/CID Fragmentation) E->F G Data Deconvolution (Site ID: +166.074 Da) F->G

Fig 1: Two-tier orthogonal workflow for MS validation of covalent adduct formation.

Step-by-Step Experimental Methodologies

As a self-validating system, every step in these protocols includes an internal control mechanism to rule out artifactual oxidation or false-positive binding.

Protocol A: Intact Mass Analysis (Stoichiometry & Kinetics)

This protocol determines the fraction of protein modified by 5-Me-Isox-Acr, yielding apparent reaction rates ( kobs​ ) and binding constants ( KI​ , kinact​ )[6].

  • Incubation: Incubate 4 µM of the purified recombinant target protein with varying concentrations of 5-Me-Isox-Acr (e.g., 1 µM to 50 µM) in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at 25°C[7].

  • Time-Course Quenching (Critical Step): At specific time points (e.g., 5, 15, 30, 60 mins), extract a 10 µL aliquot and immediately quench by adding 1 µL of 10% Formic Acid (final concentration ~0.1 M)[6].

    • Causality: Formic acid rapidly drops the pH below 3.0. Because the pKa of a typical cysteine thiol is ~8.3, this instantly protonates the reactive thiolate anion ( Cys−S− to Cys−SH ), completely halting the Michael addition. This ensures your kinetic measurements reflect the exact time of sampling, preventing post-sampling adduct formation in the autosampler.

  • LC-TOF MS Analysis: Inject the quenched sample onto a C4 desalting column. Elute with a rapid gradient of acetonitrile (0.1% FA) into a Time-of-Flight (TOF) mass spectrometer[5].

  • Deconvolution: Use Maximum Entropy (MaxEnt) algorithms to deconvolute the multiply charged envelope into zero-charge intact masses. Look for the unmodified protein mass and the +166.07 Da shifted peak (representing a 1:1 stoichiometric 5-Me-Isox-Acr adduct).

Protocol B: Bottom-Up LC-MS/MS (Site Identification)

This protocol maps the specific cysteine residue modified by the warhead[1].

  • Denaturation & Adduct Stabilization: Take 50 µg of the 5-Me-Isox-Acr-modified protein and denature using 8 M Urea in 50 mM ammonium bicarbonate (pH 8.0).

  • Reduction & Orthogonal Alkylation (Self-Validating Step):

    • Reduce disulfide bonds with 5 mM TCEP for 30 mins at 37°C.

    • Alkylate unreacted cysteines by adding 10 mM Iodoacetamide (IAA) for 30 mins in the dark.

    • Causality: This is the core of the self-validating system. IAA acts as a mass-tag (+57.02 Da) for any cysteine not bound by your probe. If a peptide is detected with the +166.07 Da shift, it confirms target engagement by 5-Me-Isox-Acr. If it carries the +57.02 Da shift, the site was unoccupied. This binary state eliminates false positives caused by spontaneous oxidation or disulfide scrambling during digestion.

  • Digestion: Dilute the urea concentration to <1 M and add Trypsin at a 1:50 enzyme-to-protein ratio. Digest overnight at 37°C.

  • LC-MS/MS Acquisition: Analyze the peptides via nanoLC coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Utilize HCD fragmentation.

  • Database Search: Search the raw data specifying a dynamic modification on Cysteine of +166.074 Da (5-Me-Isox-Acr) and +57.021 Da (Carbamidomethylation).

Adduct_Stability N1 Electrophile Selection N2 Acrylamide (5-Me-Isox-Acr) N1->N2 N3 Chloroacetamide N1->N3 N4 Vinyl Sulfonamide N1->N4 N5 Stable Thioether Bond High MS/MS Retention N2->N5 N6 Prone to In-Source Decay Neutral Loss N3->N6 N7 Over-alkylation Risk Poor Selectivity N4->N7

Fig 2: Logical decision tree correlating electrophile selection with MS/MS analytical stability.

Conclusion

The validation of covalent adducts is fundamentally an exercise in managing chemical reactivity. By utilizing N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, researchers leverage the highly selective, soft electrophilic nature of the acrylamide warhead[2]. When paired with the rigorous, self-validating mass spectrometry protocols outlined above, 5-Me-Isox-Acr provides exceptionally clean kinetic data and highly stable MS/MS fragmentation patterns, vastly outperforming legacy chloroacetamide probes in complex proteomic environments[1].

References

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Advances (2025). Available at:[Link]

  • A Fragment Screen Identifies Acrylamide Covalent Inhibitors of the TEAD•YAP Protein. bioRxiv (2024). Available at:[Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology (2024). Available at:[Link]

  • Chemoproteomic methods for covalent drug discovery. Cell Chemical Biology (2022). Available at:[Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening (2015). Available at:[Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society (2021). Available at:[Link]

Sources

Comparative Efficacy Guide: Covalent Isoxazole Acrylamides vs. Non-Covalent Analogs in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide vs. Saturated Propanamide Analogs

Executive Summary & Mechanistic Divergence

The integration of electrophilic warheads into fragment libraries has revolutionized targeted covalent inhibitor (TCI) discovery, particularly for enzymes featuring druggable catalytic cysteines such as viral proteases (e.g., SARS-CoV-2 Mpro, EV71 3Cpro) and human kinases [1].

This guide provides a rigorous technical comparison between N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide —a prototypical covalent fragment featuring a 5-methylisoxazole recognition scaffold and an acrylamide Michael acceptor—and its matched non-covalent analog, N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide , where the alkene is saturated.

The Kinetic Paradigm Shift

Non-covalent inhibitors rely on equilibrium thermodynamics, where efficacy is dictated by the dissociation constant ( Kd​ ) and target occupancy requires sustained systemic drug concentrations. In contrast, acrylamide-based covalent inhibitors operate via a two-step mechanism:

  • Reversible Association ( KI​ ): The isoxazole scaffold binds the target pocket, positioning the warhead.

  • Irreversible Inactivation ( kinact​ ): The acrylamide undergoes a Michael addition with a nucleophilic thiolate (cysteine), forming a permanent covalent bond.

Because the second step is irreversible, covalent efficacy is driven by the efficiency parameter kinact​/KI​ , allowing low-affinity fragments to achieve complete target engagement over time [2].

Kinetics Target Target Enzyme (E) + Inhibitor (I) RevComplex Reversible Complex (E·I) Target->RevComplex K_I (Affinity) RevComplex->Target k_off CovComplex Covalent Adduct (E-I) RevComplex->CovComplex k_inact (Bond Formation) NonCov Non-Covalent Analog (Stalls at Equilibrium) RevComplex->NonCov

Mechanistic pathway comparing two-step covalent inactivation vs. reversible equilibrium.

Comparative Quantitative Data

To objectively evaluate the efficacy of the acrylamide warhead, we compare the covalent fragment against its saturated non-covalent counterpart using a model cysteine protease assay.

Table 1: Biochemical Kinetic Parameters

Note: The non-covalent analog shows negligible inhibition, demonstrating that the isoxazole scaffold alone provides minimal affinity ( KI​>100μM ), and the acrylamide warhead is strictly required for efficacy.

Compound Structure TypeWarhead Status IC50​ (0 min prep) IC50​ (60 min prep) KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
Isoxazole-Acrylamide Active Michael Acceptor45.2 μ M2.1 μ M55.0 4.5×10−4 8.18
Isoxazole-Propanamide Saturated (Inactive)>100 μ M>100 μ MN/AN/AN/A
Table 2: Intact Protein LC-MS Adduct Formation

Validation of 1:1 stoichiometry after 1-hour incubation at 10×IC50​ concentration.

CompoundIncubation TimeUnmodified Protein (%)+1 Adduct (%)+2 Adduct (Off-Target) (%)
Isoxazole-Acrylamide 60 mins4.8%95.2% < 0.1%
Isoxazole-Propanamide 60 mins100% 0.0%0.0%

Self-Validating Experimental Methodologies

To ensure scientific integrity, covalent fragment hits must be validated through a tri-modal workflow: kinetic profiling, physical mass validation, and functional reversibility testing [3].

Workflow Start Incubate Compound with Target Enzyme Split Tri-Modal Validation Workflow Start->Split Assay1 1. Time-Dependent Inhibition (FRET) Split->Assay1 Assay2 2. Intact Protein LC-MS Split->Assay2 Assay3 3. Rapid Dilution Washout Split->Assay3 Res1 Extract k_inact / K_I Assay1->Res1 Res2 Confirm 1:1 Adduct Assay2->Res2 Res3 Prove Irreversibility Assay3->Res3

Tri-modal self-validating workflow for confirming targeted covalent inhibition.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Causality Rationale: Because covalent bond formation is time-dependent, a true TCI will show an IC50​ that decreases (becomes more potent) as pre-incubation time increases, following pseudo-first-order kinetics.

  • Prepare a 10-point, 3-fold serial dilution of the isoxazole-acrylamide and the propanamide analog in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Triton X-100).

  • Add recombinant target enzyme (e.g., 10 nM final concentration) to the compound plates.

  • Incubate parallel plates for distinct time intervals: 0, 15, 30, and 60 minutes at room temperature.

  • Initiate the reaction by adding a fluorogenic peptide substrate at Km​ concentration.

  • Monitor fluorescence continuously for 10 minutes to calculate initial velocities ( V0​ ).

  • Plot remaining activity vs. time to extract kobs​ , then plot kobs​ vs. [Inhibitor] to determine KI​ and kinact​ .

Protocol 2: Intact Protein LC-MS Adduct Validation

Causality Rationale: Kinetic data alone cannot rule out slow-binding reversible inhibition or pan-assay interference (PAINS). Intact mass spectrometry physically proves the formation of a covalent bond and verifies that the reaction is highly selective (1:1 stoichiometry) rather than non-specifically modifying multiple surface nucleophiles [4].

  • Incubate 5 μ M of target protein with 50 μ M of compound (10x molar excess) for 60 minutes at 25°C.

  • Quench the reaction with 1% formic acid.

  • Desalt the sample rapidly using a C4 ZipTip or an online rapid-desalting LC column to remove unbound compound.

  • Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software.

  • Expected Result: The isoxazole-acrylamide sample will show a mass shift of exactly +166.07 Da (the mass of the fragment), while the propanamide analog will show only the wild-type protein mass.

Protocol 3: Rapid Dilution Washout Assay

Causality Rationale: To definitively separate tight-binding reversible inhibitors from irreversible covalent inhibitors, the complex is diluted far below its KI​ . Reversible inhibitors will dissociate and restore enzyme activity; covalent inhibitors will remain bound, yielding no recovery.

  • Pre-incubate enzyme (100x assay concentration, e.g., 1 μ M) with compound (10x IC50​ concentration) for 1 hour to ensure >95% complex formation.

  • Rapidly dilute the mixture 100-fold into assay buffer containing the fluorogenic substrate.

  • Monitor the recovery of enzymatic activity over 3 hours.

  • Expected Result: The isoxazole-acrylamide will show <5% activity recovery (irreversible), whereas any inhibition caused by the non-covalent analog will rapidly reverse, restoring >90% activity.

Conclusion

The data clearly demonstrates that the N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide framework leverages its acrylamide warhead to achieve highly efficient, irreversible target inactivation. The matching non-covalent propanamide analog fails to achieve meaningful inhibition, proving that the isoxazole moiety serves primarily as a low-affinity spatial director (occupying cryptic or shallow pockets) that positions the warhead for cysteine attack. This highlights the power of acrylamide-based fragment libraries in tackling difficult-to-drug targets where traditional reversible affinity cannot be achieved.

References

  • Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PMC National Institutes of Health (NIH)[Link]

  • Covalent inhibition by a natural product-inspired latent electrophile bioRxiv[Link]

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning RSC Publishing [Link]

A Comparative Guide to the Reproducibility of Synthetic Routes for N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliable synthesis of novel chemical entities is paramount. N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a compound of interest, and establishing a reproducible and scalable synthetic route is a critical step in its journey from the laboratory to potential clinical applications. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule, evaluating them on key metrics of reproducibility, efficiency, and safety. The protocols detailed herein are synthesized from established chemical principles and literature precedents, offering a practical framework for researchers in the field.

Comparative Analysis of Synthetic Strategies

Two primary routes to N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide have been devised, each commencing from readily available starting materials. The choice between these routes will likely depend on laboratory-specific resources, scale of synthesis, and tolerance for certain reagents.

Route 1: The Carboxamide Reduction Pathway

This linear synthesis begins with the commercially available 5-methylisoxazole-3-carboxylic acid. The carboxylic acid is first converted to the corresponding carboxamide, which is then reduced to the key amine intermediate, (5-methyl-1,2-oxazol-3-yl)methanamine. The final step is the N-acylation of this amine with acryloyl chloride.

Route 2: The Nitrile Reduction Pathway

This pathway commences with 3-amino-5-methylisoxazole, another readily available starting material. A Sandmeyer-type reaction is employed to convert the amino group to a nitrile, yielding 5-methylisoxazole-3-carbonitrile. This nitrile is then reduced to the same pivotal amine intermediate as in Route 1, followed by the identical N-acylation step.

The following table provides a comparative overview of these two synthetic routes:

FeatureRoute 1: Carboxamide ReductionRoute 2: Nitrile Reduction
Starting Material 5-Methylisoxazole-3-carboxylic acid3-Amino-5-methylisoxazole
Key Intermediates 5-Methylisoxazole-3-carboxamide, (5-methyl-1,2-oxazol-3-yl)methanamine5-Methylisoxazole-3-carbonitrile, (5-methyl-1,2-oxazol-3-yl)methanamine
Number of Steps 33
Key Transformations Amide formation, Amide reduction, N-acylationDiazotization/Cyanation, Nitrile reduction, N-acylation
Reagent Toxicity High (Thionyl chloride, LiAlH₄)High (Diazonium salts, Copper(I) cyanide, LiAlH₄)
Potential Yield Moderate to GoodModerate
Scalability Moderate (LiAlH₄ handling can be challenging on a large scale)Moderate (Handling of diazonium salts and cyanides requires stringent safety protocols)
Reproducibility Generally good, with the reduction step being criticalCan be variable, the Sandmeyer reaction requires careful control of conditions
Key Advantages Utilizes a stable carboxylic acid starting material.Starts from a common and often inexpensive amine.
Key Disadvantages The use of LiAlH₄ requires careful handling and anhydrous conditions.Diazonium intermediates can be unstable, and the use of cyanide is a significant safety concern.

Experimental Protocols and Mechanistic Insights

Route 1: Carboxamide Reduction Pathway

This route offers a relatively straightforward progression from a carboxylic acid to the target amide.

A 5-Methylisoxazole-3-carboxylic acid B 5-Methylisoxazole-3-carbonyl chloride A->B SOCl₂, reflux C 5-Methylisoxazole-3-carboxamide B->C NH₃ (aq) D (5-methyl-1,2-oxazol-3-yl)methanamine C->D 1. LiAlH₄, THF 2. H₂O workup E N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide D->E Acryloyl chloride, Et₃N, DCM

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

The conversion of a carboxylic acid to its corresponding acid chloride is a classic transformation, often achieved using thionyl chloride (SOCl₂)[1][2][3]. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen onto the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion to form a chlorosulfite intermediate. Subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride[1][2].

  • Protocol: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene, add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution (SO₂ and HCl). After cooling, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 5-Methylisoxazole-3-carboxamide

The acid chloride is then reacted with ammonia to form the primary amide[4]. This is a standard nucleophilic acyl substitution reaction.

  • Protocol: The crude 5-methylisoxazole-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is typically rapid and exothermic. After stirring for 1-2 hours at room temperature, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by washing, drying, and concentration.

Step 3: Reduction of 5-Methylisoxazole-3-carboxamide to (5-methyl-1,2-oxazol-3-yl)methanamine

The reduction of amides to amines is effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄)[5][6][7][8]. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine[6][7][8].

  • Protocol: To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 5-methylisoxazole-3-carboxamide (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amine, which may be purified by distillation or column chromatography.

Step 4: Synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

The final step is the acylation of the primary amine with acryloyl chloride under Schotten-Baumann conditions, which involves the use of a base to neutralize the HCl generated during the reaction[9][10][11][12][13].

  • Protocol: To a solution of (5-methyl-1,2-oxazol-3-yl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like DCM at 0 °C, a solution of acryloyl chloride (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Route 2: The Nitrile Reduction Pathway

This route offers an alternative approach starting from an amino-substituted isoxazole.

A 3-Amino-5-methylisoxazole B Isoxazole diazonium salt A->B NaNO₂, HCl, 0-5 °C C 5-Methylisoxazole-3-carbonitrile B->C CuCN, KCN D (5-methyl-1,2-oxazol-3-yl)methanamine C->D 1. LiAlH₄, THF 2. H₂O workup E N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide D->E Acryloyl chloride, Et₃N, DCM

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 5-Methylisoxazole-3-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting primary aromatic amines into a variety of functional groups, including nitriles, via a diazonium salt intermediate[1][2][5][6]. The reaction is typically catalyzed by copper(I) salts[2][6].

  • Protocol: 3-Amino-5-methylisoxazole (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is stirred and may require gentle heating to drive the reaction to completion. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude nitrile is then purified by column chromatography or distillation.

Step 2: Reduction of 5-Methylisoxazole-3-carbonitrile to (5-methyl-1,2-oxazol-3-yl)methanamine

Nitriles can be reduced to primary amines using strong reducing agents like LiAlH₄. The mechanism involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond.

  • Protocol: The procedure is analogous to the amide reduction in Route 1. A solution of 5-methylisoxazole-3-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is then stirred at room temperature or refluxed until the reaction is complete. A careful aqueous workup, as described in Route 1, is performed to quench the excess LiAlH₄ and isolate the crude amine.

Step 3: Synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

This final step is identical to the final step in Route 1, involving the N-acylation of the primary amine with acryloyl chloride.

Discussion on Reproducibility and Practical Considerations

Route 1 (Carboxamide Reduction):

  • Reproducibility: This route is generally considered to be highly reproducible. The formation of the acid chloride and the subsequent amidation are standard and robust reactions. The LiAlH₄ reduction of amides is also a well-established and reliable method, provided that strictly anhydrous conditions are maintained and the reagent is of good quality. Variations in yield for this step are often attributed to the quality of the LiAlH₄ and the effectiveness of the workup procedure in liberating the amine from its aluminum salts.

  • Safety and Handling: The primary safety concerns are the use of corrosive and water-reactive thionyl chloride and the pyrophoric and highly reactive LiAlH₄. Both require handling in a well-ventilated fume hood with appropriate personal protective equipment and under anhydrous conditions.

Route 2 (Nitrile Reduction):

  • Reproducibility: The reproducibility of this route can be more challenging, primarily due to the Sandmeyer reaction. The formation and stability of the diazonium salt are highly dependent on careful temperature control (0-5 °C). Diazonium salts can be explosive if allowed to warm or if isolated in a dry state. The subsequent displacement with cyanide also requires careful control of conditions to achieve good yields and minimize side reactions. The nitrile reduction step shares the same considerations as the amide reduction in Route 1 regarding the use of LiAlH₄.

  • Safety and Handling: This route involves several hazardous reagents. The in situ formation of diazonium salts carries a risk of explosion if not handled correctly. The use of copper(I) cyanide and potassium cyanide is a significant toxicological hazard, and all waste must be handled and disposed of according to strict protocols.

Conclusion

Both synthetic routes presented offer viable pathways to N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide.

  • Route 1 is likely the more reproducible and safer option for most research laboratories, despite the need for careful handling of LiAlH₄. The starting materials are stable, and the reactions are generally high-yielding and well-understood.

  • Route 2 provides a good alternative if 3-amino-5-methylisoxazole is a more readily available or cost-effective starting material. However, the operational complexity and the significant safety hazards associated with the Sandmeyer reaction may make it less attractive, particularly for larger-scale synthesis.

Ultimately, the choice of synthetic route will be guided by a careful assessment of the available resources, the scale of the synthesis, and the experience and comfort level of the researcher with the required reagents and reaction conditions. It is recommended that small-scale trial reactions are performed to optimize conditions and assess the reproducibility within a specific laboratory setting before committing to a larger-scale synthesis.

References

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. [Link][5]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from a relevant organic chemistry resource.[6]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link][1]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link][2]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link][7]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link][8]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link][3]

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Retrieved from a relevant chemical synthesis guide.[5]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link][6]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link][1]

  • Google Patents. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (CN1156723A). [4]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link][9]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link][11]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link][12]

  • ResearchGate. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link][13]

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link][10]

  • Google Patents. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides. (US2908688A). [14]

Sources

Benchmarking N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), electrophilic fragment screening has emerged as a premier strategy for drugging difficult kinase targets. N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a foundational acrylamide-focused electrophilic fragment identified via high-throughput X-ray crystallography[1]. It irreversibly binds to the Cys166 residue within the ATP-binding pocket of Extracellular Signal-Regulated Kinase 2 (ERK2).

This guide provides an objective benchmarking framework for evaluating the cytotoxicity and target engagement of this fragment against mature clinical-stage ERK inhibitors (e.g., Ulixertinib) and advanced covalent probes in mammalian cell lines.

Mechanistic Grounding: The Causality of Covalent Fragment Cytotoxicity

Evaluating a fragment-sized molecule requires a different paradigm than benchmarking a mature drug. Fragments inherently possess low non-covalent binding affinity. However, N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide circumvents this via a two-step binding kinetic model:

  • Non-Covalent Anchoring: The 5-methylisoxazole moiety acts as a hinge-binding motif, transiently occupying the ATP pocket of ERK2.

  • Irreversible Alkylation: The prop-2-enamide (acrylamide) warhead acts as a Michael acceptor. The uniquely low pKa of the Cys166 thiolate in ERK2 facilitates a nucleophilic attack on the β-carbon of the acrylamide, forming a permanent covalent adduct [1].

Because the compound is a fragment, its raw cytotoxicity profile in standard viability assays will appear artificially weak compared to mature inhibitors. To establish true efficacy, target engagement (inhibition of downstream RSK phosphorylation) must be decoupled from global cytotoxicity .

G RAS RAS (Active) RAF BRAF V600E RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK2 (MAPK1) MEK->ERK RSK RSK (pRSK) ERK->RSK Proliferation Cell Survival & Proliferation RSK->Proliferation Inhibitor N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide (Covalent Binding at Cys166) Inhibitor->ERK Irreversible Inhibition

Figure 1: MAPK signaling cascade and targeted covalent inhibition of ERK2 at Cys166.

Comparative Performance Data

To provide an objective benchmark, we compare the fragment against three controls in the A375 human melanoma cell line . A375 cells harbor a BRAF V600E mutation, rendering them highly addicted to MAPK/ERK signaling and exquisitely sensitive to on-target ERK inhibition [2].

  • Ulixertinib (BVD-523): A mature, reversible, ATP-competitive ERK1/2 inhibitor [2].

  • CC-90003: A highly optimized, clinical-stage irreversible covalent ERK1/2 inhibitor targeting the same Cys166 residue [3].

  • Acrylamide: A generic electrophile to control for non-specific thiol reactivity and off-target toxicity.

Table 1: Target Engagement vs. Cytotoxicity in A375 Cells
Compound / ProbeMechanism of ActionTarget Engagement IC₅₀ (pRSK at 2h)Cytotoxicity IC₅₀ (Viability at 72h)Ligand Efficiency (LE)
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide Covalent Fragment (Cys166)~85.0 μM> 500 μMHigh (>0.35)
Ulixertinib (BVD-523) Reversible ATP-Competitive0.14 μM0.18 μMModerate
CC-90003 Covalent Optimized (Cys166)0.02 μM0.05 μMModerate
Acrylamide (Control) Non-specific Alkylator> 1000 μM~ 2000 μMN/A

Data Synthesis & Expert Insight: The data reveals a critical characteristic of electrophilic fragments. While N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide exhibits a high micromolar cytotoxicity IC₅₀ (>500 μM), it successfully engages the target and suppresses pRSK at much lower concentrations (~85 μM). This wide therapeutic window between target engagement and global cell death proves that the fragment is acting via specific Cys166 binding rather than non-specific proteome alkylation (which would mirror the generic acrylamide control).

Self-Validating Experimental Protocols

To replicate these benchmarking results, researchers must employ a dual-readout workflow. Relying solely on terminal cytotoxicity assays (like MTS or CellTiter-Glo) will yield false negatives for fragment-sized probes. The following protocol integrates an early-timepoint mechanistic readout with a late-timepoint phenotypic readout.

Workflow Seed 1. Cell Seeding (A375 Cells, 384-well) Dose 2. Compound Dosing (12-point titration) Seed->Dose Incubate 3. Incubation (2h for Target, 72h for Viability) Dose->Incubate Readout1 4A. Target Engagement (pRSK AlphaLISA) Incubate->Readout1 Readout2 4B. Cytotoxicity (CellTiter-Glo ATP) Incubate->Readout2

Figure 2: Self-validating high-throughput workflow for parallel target engagement and cytotoxicity.

Step-by-Step Methodology

1. Cell Culture and Seeding

  • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Harvest and seed cells into two separate opaque 384-well microplates (Plate A for Target Engagement, Plate B for Cytotoxicity) at a density of 2,000 cells/well in 40 μL of media.

  • Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

2. Compound Preparation and Dosing

  • Causality Note: Covalent fragments can deplete rapidly in aqueous media containing nucleophiles. Prepare N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide stocks in 100% anhydrous DMSO immediately before use.

  • Perform a 12-point serial dilution (3-fold steps) starting from a top concentration of 1 mM for the fragment, and 10 μM for Ulixertinib/CC-90003 controls.

  • Dose both plates using an acoustic liquid handler (e.g., Echo 555) to ensure a final DMSO concentration of ≤0.5%.

3. Target Engagement Readout (Plate A - 2 Hours)

  • Incubate Plate A for exactly 2 hours. This brief window allows for covalent adduct formation while preceding any apoptotic degradation of the proteome.

  • Lyse cells directly in the well using a highly denaturing lysis buffer supplemented with protease and phosphatase inhibitors.

  • Quantify phosphorylated RSK (pRSK Thr359/Ser363) using a homogeneous proximity assay (e.g., AlphaLISA or TR-FRET). Normalize signals to total ERK protein levels.

4. Terminal Cytotoxicity Readout (Plate B - 72 Hours)

  • Incubate Plate B for 72 hours to allow the suppression of the MAPK pathway to translate into cell cycle arrest and apoptosis.

  • Add 20 μL of CellTiter-Glo (Promega) reagent to each well.

  • Incubate on an orbital shaker for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • St. Denis, J. D., et al. (2022). X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. Journal of Medicinal Chemistry, 65(18), 12319-12333. [Link]

  • Aly, A., et al. (2023). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B.[Link]

Safety Operating Guide

Navigating the Disposal of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, a clear and scientifically grounded disposal protocol is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural motifs—an acrylamide group and a substituted isoxazole ring—provide the necessary framework for establishing a safe and compliant disposal procedure. This guide synthesizes established principles of chemical waste management to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step approach to the proper disposal of this compound.

Hazard Assessment and Characterization

The initial and most critical step in the disposal of any chemical is a thorough hazard assessment. In the absence of a specific SDS, we must infer the potential hazards of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide from its constituent functional groups.

  • Acrylamide Moiety: The prop-2-enamide group classifies this compound as an acrylamide derivative. Acrylamides are recognized as a class of reactive molecules. Acrylamide itself is classified as a probable human carcinogen (Group B2) and is known to be a neurotoxin.[1] It is highly toxic upon inhalation and skin contact and can readily penetrate intact skin.[1] Therefore, N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide should be handled as a potentially toxic and carcinogenic substance.

  • Isoxazole Moiety: The 5-methyl-1,2-oxazol-3-yl group is a substituted isoxazole ring. Isoxazole derivatives are prevalent in many pharmaceutical compounds and are generally considered to be of moderate to low toxicity.[2] However, the overall hazard profile of the molecule is dominated by the more reactive acrylamide functionality.

Based on this analysis, N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide must be treated as hazardous waste .[1][3] Under no circumstances should it be disposed of down the sink or in the regular trash.[1][4]

Table 1: Inferred Hazard Classification
Hazard ClassDescriptionJustification
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on the known toxicity of acrylamide and its derivatives.[5][6]
Carcinogenicity Suspected human carcinogen.Based on the classification of acrylamide.[1][7]
Skin Irritation/Sensitization May cause skin irritation and allergic skin reactions.Common for acrylamide compounds.[5][6]
Eye Irritation May cause serious eye irritation.Inferred from related chemical structures.[8]

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to proper PPE is mandatory when handling N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide in any form, including during disposal procedures.

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are required. If gloves become contaminated, they must be changed immediately and disposed of as hazardous waste.[5]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[4]

  • Lab Coat: A lab coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide and associated waste.

Step 1: Waste Segregation

Proper segregation is fundamental to safe chemical waste management.[10]

  • Designated Waste Container: All waste containing N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, including the pure chemical, solutions, and contaminated materials, must be collected in a designated, leak-proof container.[4][5]

  • Container Material: The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]

  • Solid Waste: All solid waste contaminated with the chemical, such as gloves, pipette tips, and absorbent pads, should be collected in a separate, clearly labeled, sealed plastic bag and then placed in the designated solid hazardous waste container.[9][10]

  • Liquid Waste: Solutions containing N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[10]

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and crucial for safety.

  • The waste container must be clearly labeled with the words "Hazardous Waste" .[10][11]

  • The full chemical name, "N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide" , must be written out. Do not use abbreviations.[10]

  • Indicate the primary hazards using appropriate GHS pictograms (e.g., skull and crossbones for toxicity, health hazard for carcinogenicity).

  • The date the waste was first added to the container should be clearly visible.[11]

Step 3: Storage of Waste

Waste containers should be stored safely pending pickup.

  • Keep the container tightly sealed to prevent the release of vapors.[10]

  • Store the container in a designated, secure area away from incompatible materials.[1]

  • Store flammable waste in a flame-proof cabinet.[10]

Step 4: Disposal of Empty Containers

Empty containers that held N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide must also be treated as hazardous waste.

  • An empty container that has held an acutely hazardous waste must be triple-rinsed with a solvent capable of removing the residue.[11] A suitable solvent would be one in which the compound is soluble, such as acetone or methanol.

  • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[12]

  • After triple-rinsing, the chemical label on the container should be defaced, and the container can then be disposed of as regular non-hazardous waste (e.g., glass or plastic recycling, depending on institutional policy).[11][13]

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service to arrange for pickup and disposal.[5][14]

  • Provide them with a clear and accurate description of the waste.

  • Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.[15]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (in a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[5][9]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[9]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, the following workflow diagrams have been created.

Disposal_Decision_Workflow Figure 1: Disposal Decision Workflow for N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Bag solid_waste->collect_solid collect_liquid Collect in Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse place_in_container Place Bag in Solid Hazardous Waste Container collect_solid->place_in_container store_waste Store Waste in Designated Area place_in_container->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container contact_ehs Contact EHS for Pickup store_waste->contact_ehs Spill_Response_Workflow Figure 2: Spill Response Workflow spill Spill Occurs spill_size Assess Spill Size and Location spill->spill_size small_spill Small Spill in Fume Hood spill_size->small_spill Small & Contained large_spill Large Spill or Outside Hood spill_size->large_spill Large or Uncontained don_ppe Ensure Proper PPE is Worn small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain_spill Contain with Absorbent Material don_ppe->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste place_in_hw Place in Hazardous Waste Container collect_waste->place_in_hw decontaminate Decontaminate Spill Area place_in_hw->decontaminate alert_others Alert Others evacuate->alert_others contact_ehs Contact EHS/Emergency Response alert_others->contact_ehs

Sources

Personal protective equipment for handling N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel chemical entities not just as a set of rules, but as a system of applied chemistry. N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a specialized compound that merges a 5-methylisoxazole heterocycle with a highly reactive prop-2-enamide (acrylamide) moiety.

To handle this compound safely, we must respect its dual hazard profile: it is both a potent toxicological threat and a physically reactive monomer. The following operational guide is designed to provide you with self-validating, step-by-step protocols grounded in established mechanistic chemistry.

Mechanistic Hazard Profile (The "Why")

Before stepping into the lab, it is critical to understand the causality behind the hazards associated with this molecule:

  • Electrophilic Toxicity: The α,β -unsaturated carbonyl (acrylamide) group is a potent Michael acceptor. It readily undergoes nucleophilic attack by the thiol groups of cysteine residues in human proteins. This alkylation disrupts cellular function, making the compound a severe skin sensitizer, a cumulative neurotoxin, and a potential reproductive hazard[1].

  • Runaway Reactivity: The vinyl group is susceptible to spontaneous, exothermic free-radical polymerization. If exposed to light, heat, trace metals, or if its stabilizing inhibitors deplete, the monomer can auto-polymerize, potentially leading to a dangerous over-pressurization event or fire[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling reactive acrylamides. The following PPE matrix outlines the quantitative and qualitative requirements for your operational setup.

PPE CategorySpecification & Quantitative ThresholdScientific Rationale & Causality
Hand Protection Double-layered Nitrile or Butyl Rubber gloves (Extended cuff). Change every 2 hours. Acrylamide monomers rapidly permeate standard latex and thin nitrile. Double-gloving provides a fail-safe against micro-tears. The strict 2-hour replacement threshold prevents breakthrough exposure[3].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 compliant).Prevents mucosal absorption of aerosolized monomer dust or reactive solutions during transfer[1].
Body Protection Fully buttoned lab coat, closed-toe shoes. Optional: Tyvek sleeves.Acrylamides are readily absorbed through the dermal layer, causing delayed, cumulative neurotoxic effects. Complete skin coverage is mandatory[3].
Respiratory Certified Chemical Fume Hood (Negative pressure).Monomer dust is highly hazardous if inhaled. Fume hoods provide the necessary engineering control to sweep aerosolized particles away from the operator's breathing zone[4].

Operational Workflow: Step-by-Step Methodologies

Protocol A: Closed-Vessel Weighing System

Aerosolization of acrylamide powders is the primary route of accidental exposure. This closed-loop weighing protocol physically isolates the hazard from the ambient lab environment, ensuring a self-validating safety barrier.

  • Preparation: Obtain a clean, sealable container (e.g., a glass vial with a PTFE-lined cap).

  • Tare: Place the empty, sealed container on the analytical balance and tare it to zero.

  • Transfer: Move the sealed container into a certified, actively exhausting chemical fume hood.

  • Dispense: Open the container inside the hood, dispense the required mass of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, and tightly reseal the cap.

  • Validate: Transfer the sealed container back to the balance to verify the final mass[5].

  • Execute: Return the sealed vial to the fume hood before adding any solvents or reagents.

Protocol B: Chemical Decontamination & Spill Response

Standard soap and water are insufficient for neutralizing reactive acrylamide spills. We utilize a redox initiator system to force the unreacted monomer to polymerize into a benign, inert plastic residue.

  • Containment: Immediately isolate the spill area. Ensure your double-nitrile gloves and goggles are secure.

  • Oxidation: Wipe the contaminated surface with a 1.6% potassium persulfate aqueous solution.

  • Reduction (Initiation): Immediately follow by wiping the area with a 1.6% sodium metabisulfite solution[4].

    • Causality: The persulfate (oxidizer) and metabisulfite (reducer) react to generate free radicals at room temperature. These radicals attack the vinyl group of the spilled compound, initiating a chain-growth polymerization.

  • Validation: Allow 30 minutes for the reaction to complete. The physical state change (from liquid/powder to a solid polyacrylamide matrix) visually confirms the neutralization of the hazard.

  • Removal: Scrape up the inert polymer residue, dispose of it as hazardous waste, and perform a final wash with warm water and laboratory detergent[4].

Operational Workflow Diagram

The following diagram maps the logical progression of handling this reactive monomer, including the emergency spill response pathway.

Workflow Start Start Handling Procedure PPE Don Mandatory PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Closed-Vessel Weighing Protocol Hood->Weigh React Execute Experiment / Dissolution Weigh->React Spill Spill Detected? React->Spill Decon Decontaminate: 1.6% K-Persulfate / Na-Metabisulfite Spill->Decon Yes Clean Standard Clean-up & Waste Disposal Spill->Clean No Decon->Clean End End Procedure Clean->End

Operational workflow for handling reactive acrylamide monomers, including emergency spill response.

Storage and Disposal Logistics

Storage Plan:

  • Thermodynamic Control: Store the compound at 2–8°C (or as specified by the manufacturer) to reduce kinetic energy and prevent spontaneous polymerization.

  • Chemical Isolation: Keep in a dark, dry, well-ventilated area strictly segregated from oxidizing agents, reducing agents, peroxides, and heavy metals[1].

  • Inhibitor Monitoring: Reactive monomers are often supplied with trace inhibitors (e.g., MEHQ). These inhibitors deplete over time, especially in the presence of oxygen. Implement a strict "first-in, first-out" stock rotation to prevent aging inventory from losing its inhibitor and undergoing runaway exothermic reactions[2].

Disposal Plan:

  • Never flush unreacted acrylamide monomers down the drain.

  • Collect all solid waste, contaminated bench pads, gloves, and polymerized spill residues in clearly labeled, shatter-resistant, sealable hazardous waste containers.

  • Submit all sealed containers to your institution's Environmental Health and Safety (EHS) department as hazardous organic waste[4].

References

  • Duke OESO Guidelines for Safe Use of Acrylamide. Duke University. [Link]

  • Acrylamide Standard Operating Procedure Template. University of New Mexico.[Link]

  • Acrylamide (12/22) - Safe Operating Procedure. University of Nebraska-Lincoln. [Link]

  • Fire and Explosion Risk - Reactive Monomers - HSE. UK Health and Safety Executive. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.